Bulnesol
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-(3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h11-12,14,16H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOFSGDSFQNIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CCC(CC12)C(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052472 | |
| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bulnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
136.00 to 138.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Bulnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22451-73-6, 73003-40-4 | |
| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-alpha,alpha,3,8-tetramethyl-, (3S,3aS,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,3aS,5R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Azulenemethanol, 1,2,3,3a,4,5,6,7(or 1,2,3,4,5,6,7,8)-octahydro-.alpha.,.alpha.,3,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bulnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69 - 70 °C | |
| Record name | Bulnesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery, Isolation, and Elucidation of Bulnesol from Bulnesia sarmientoi
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bulnesol, a naturally occurring sesquiterpenoid alcohol, is a significant constituent of the essential oil derived from the heartwood of Bulnesia sarmientoi, a tree native to the Gran Chaco region of South America.[1] This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of this natural product. The guide details the experimental protocols for extraction and purification, presents quantitative data in a structured format, and illustrates the key experimental workflows and relevant biological pathways.
Discovery and Historical Context
Early research on the constituents of guaiac wood oil identified a mixture of sesquiterpenoid alcohols. Through extensive degradative studies and the application of classical chemical techniques, the structures of the major components, including this compound and guaiol, were gradually unraveled. The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in the mid-20th century, was pivotal in confirming the precise stereochemistry of these complex molecules.
Isolation of this compound from Bulnesia sarmientoi
This compound is primarily obtained from the essential oil of Bulnesia sarmientoi wood, commonly known as guaiac wood oil. The isolation process involves two main stages: extraction of the essential oil from the wood and subsequent purification of this compound from the oil.
Extraction of Guaiac Wood Oil by Steam Distillation
The most common method for extracting the essential oil from the wood of Bulnesia sarmientoi is steam distillation.[2] This process takes advantage of the volatility of the essential oil components to separate them from the non-volatile wood matrix.
Experimental Protocol: Steam Distillation of Bulnesia sarmientoi Wood
-
Preparation of Plant Material: The heartwood of Bulnesia sarmientoi is mechanically chipped or ground into smaller particles to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (florentine flask or separatory funnel).
-
Distillation: Steam is passed through the powdered wood. The hot steam causes the essential oil to vaporize. The mixture of steam and oil vapor is then passed through a condenser, where it cools and liquefies.
-
Collection and Separation: The condensate, a mixture of water and essential oil, is collected. Due to the immiscibility of the oil with water, it forms a separate layer and can be physically separated.
The yield of essential oil can vary depending on the age of the wood, geographical source, and distillation conditions, but it is a significant component of the wood.
Purification of this compound
Guaiac wood oil is a complex mixture of sesquiterpenoids. This compound is a major component, with concentrations reported to be in the range of 38.6% to 40.54%.[2][3] To obtain pure this compound, further purification steps are necessary, typically involving fractional distillation and/or column chromatography.
Experimental Protocol: Isolation of this compound by Column Chromatography
-
Column Preparation: A glass column is packed with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: A concentrated solution of guaiac wood oil in a minimal amount of the initial mobile phase is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient could start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing this compound.
-
Isolation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the isolated compound.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | |
| Molecular Weight | 222.37 g/mol | |
| Appearance | Solid | |
| Melting Point | 69 - 70 °C | |
| Boiling Point | 136 - 138 °C at 760 mmHg | |
| IUPAC Name | 2-(3,8-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl)propan-2-ol |
Composition of Guaiac Wood Oil
A typical gas chromatography (GC) analysis of Bulnesia sarmientoi essential oil reveals the following major components:
| Component | Percentage (%) | Reference |
| This compound | 40.54 | [3] |
| Guaiol | 28.10 | [4] |
| 10-epi-gamma-Eudesmol | 2.21 | [3] |
| Elemol | 1.19 | [3] |
| This compound isomer | 0.79 | [3] |
| Elemol isomer | 0.54 | [3] |
Note: The exact composition can vary based on the specific oil sample.
Spectroscopic Data
The structural elucidation of this compound relies heavily on spectroscopic methods. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR data is not readily found, the following provides an overview of the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. A complete assignment of the ¹H and ¹³C NMR spectra of this compound would involve a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.
A comprehensive table of assigned ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not available in the public domain resources accessed for this guide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (222.37). The fragmentation pattern is characteristic of the molecule's structure.
Table of Expected Mass Spectral Fragments of this compound:
| m/z | Possible Fragment |
| 222 | [C₁₅H₂₆O]⁺ (Molecular Ion) |
| 207 | [M - CH₃]⁺ |
| 204 | [M - H₂O]⁺ |
| 189 | [M - H₂O - CH₃]⁺ |
| 161 | Further fragmentation |
Note: This table is based on general fragmentation patterns of sesquiterpenoid alcohols and requires experimental data for confirmation and detailed interpretation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Structural Elucidation Logic
Caption: Logic for the structural elucidation of this compound.
General Anti-Inflammatory Signaling Pathway of Sesquiterpenoids
While the specific signaling pathways targeted by this compound have not been extensively studied, many sesquiterpenoids are known to exhibit anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK.[1][2][3][5][6]
References
- 1. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bulnesol Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bulnesol, a sesquiterpenoid alcohol, holds significant interest for the pharmaceutical and fragrance industries due to its unique chemical properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, with a focus on the enzymatic processes, regulatory mechanisms, and quantitative analysis. We delve into the key enzymes involved, such as this compound/elemol synthase, and provide detailed experimental protocols for their characterization. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this valuable natural compound.
Introduction to this compound and Sesquiterpenoid Biosynthesis
This compound is a bicyclic sesquiterpenoid alcohol with a guaiene skeleton. It is found in the essential oils of various plants, including patchouli (Pogostemon cablin) and guaiac wood (Bulnesia sarmientoi). The biosynthesis of this compound, like all sesquiterpenoids in plants, originates from the central isoprenoid pathway.
Terpenoids are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] In plants, these precursors are produced through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] For sesquiterpenoid biosynthesis, the precursor farnesyl pyrophosphate (FPP), a C15 molecule, is synthesized in the cytosol from IPP and DMAPP.[2]
The cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as terpene synthases (TPSs), is the committed step in the biosynthesis of the vast array of sesquiterpene skeletons.[3]
The this compound Biosynthesis Pathway
The direct enzymatic conversion of FPP to this compound is catalyzed by a specific sesquiterpene synthase. While a dedicated this compound synthase has been sought in various plant species, a multi-product enzyme from potato (Solanum tuberosum), designated as this compound/elemol synthase (StBUS/ELS), has been functionally characterized.[3][4]
This enzyme converts FPP into a mixture of sesquiterpenoids, with this compound and elemol as the main products, along with α-bulnesene and β-elemene.[3][4] The proposed biosynthetic mechanism involves a series of carbocationic intermediates and rearrangements, a common feature of terpene synthase catalysis.
Key Enzyme: this compound/Elemol Synthase (StBUS/ELS)
The characterization of StBUS/ELS from potato has provided significant insights into this compound biosynthesis. The expression of the StBUS/ELS gene is induced in potato leaves in response to infection by pathogens such as Pseudomonas syringae and Alternaria solani, as well as by treatment with methyl jasmonate, a plant defense signaling molecule.[3][4] This suggests a role for this compound and its related compounds in plant defense.
The enzymatic reaction catalyzed by StBUS/ELS is sensitive to temperature. Notably, gas chromatography-mass spectrometry (GC-MS) analysis has shown that at higher injector temperatures (e.g., 275°C), this compound can undergo thermal rearrangement to form elemol.[3][4] This is a critical consideration for the accurate quantification of this compound in biological samples.
Quantitative Data on this compound Biosynthesis
Quantitative data on enzyme kinetics and product yields are essential for understanding and engineering metabolic pathways. While specific kinetic parameters for a dedicated this compound synthase are not yet widely available, the analysis of StBUS/ELS provides a foundation.
Table 1: Product Distribution of Recombinant StBUS/ELS
| Product | Relative Abundance at 200°C GC Injection | Relative Abundance at 275°C GC Injection |
| This compound | Major Product | Minor Product |
| Elemol | Minor Product | Major Product |
| α-Bulnesene | Minor Product | Minor Product |
| β-Elemene | Minor Product | Minor Product |
| Data derived from qualitative descriptions in existing literature.[3][4] Precise percentages are not available. |
Experimental Protocols
Heterologous Expression and Purification of StBUS/ELS
This protocol describes the expression of the StBUS/ELS enzyme in Escherichia coli and its subsequent purification, a necessary step for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of StBUS/ELS is amplified from potato cDNA and cloned into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
-
Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C) to enhance protein solubility.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant StBUS/ELS is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
In Vitro Enzyme Assay for StBUS/ELS Activity
This protocol details the procedure for measuring the enzymatic activity of purified StBUS/ELS.
Methodology:
-
Reaction Setup: The assay is performed in a glass vial with a Teflon-lined cap. The reaction mixture (total volume of 500 µL) contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 10% glycerol, 5 mM DTT), purified StBUS/ELS enzyme (1-5 µg), and the substrate, farnesyl pyrophosphate (FPP) (10-50 µM).
-
Reaction Incubation: The reaction is initiated by the addition of FPP. The mixture is overlaid with a layer of a non-polar solvent, such as hexane or pentane (200 µL), to trap the volatile sesquiterpene products. The reaction is incubated at 30°C for 1-2 hours with gentle shaking.
-
Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the vial. The organic layer is carefully collected and can be concentrated under a gentle stream of nitrogen if necessary.
-
Analysis: The extracted products are analyzed by GC-MS.
Quantitative GC-MS Analysis of this compound and Related Sesquiterpenoids
Accurate quantification of this compound requires careful optimization of the GC-MS method to account for the thermal rearrangement to elemol.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating sesquiterpenoids.
-
GC Conditions: To minimize the thermal conversion of this compound to elemol, a lower injector temperature should be used. It is recommended to test a range of injector temperatures (e.g., 150°C, 200°C, and 250°C) to determine the optimal temperature that provides good peak shape for this compound without significant degradation.[3][4] The oven temperature program should be optimized to achieve good separation of this compound, elemol, α-bulnesene, and β-elemene. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
-
Quantification: For accurate quantification, a calibration curve should be generated using an authentic standard of this compound. An internal standard (e.g., caryophyllene or a deuterated analog) should be added to all samples and standards to correct for variations in injection volume and sample preparation.
Regulation of this compound Biosynthesis
The expression of the StBUS/ELS gene in potato is a key regulatory point in this compound biosynthesis. As mentioned, its expression is induced by biotic and abiotic stresses, highlighting its role in the plant's defense response.[3][4] This induction is likely mediated by complex signaling pathways involving plant hormones such as jasmonic acid.
Conclusion and Future Perspectives
The discovery and characterization of the this compound/elemol synthase from potato have provided a crucial entry point for understanding the biosynthesis of this compound in plants. This technical guide has summarized the current knowledge and provided detailed protocols for the further investigation of this pathway.
Future research should focus on:
-
Identifying and characterizing dedicated this compound synthases from other plant species to understand the diversity of enzymes involved in its production.
-
Determining the precise kinetic parameters (Km, kcat) for this compound synthases to enable more accurate metabolic modeling and engineering.
-
Elucidating the complete signaling pathways that regulate the expression of this compound synthase genes in response to various stimuli.
-
Exploring the biological functions of this compound and its related compounds in plant-environment interactions.
A deeper understanding of the this compound biosynthesis pathway will not only advance our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable compound for various industrial applications.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Stereoselective synthesis of α-bulnesene - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isotope sensitive branching and kinetic isotope effects to analyse multiproduct terpenoid synthases from Zea mays - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC10395E [pubs.rsc.org]
- 4. Biochemical reactions of different tissues of potato (Solanum tuberosum) to zoospores or elicitors from Phytophthora infestans : Accumulation of sesquiterpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guaiane Heart of Guaiac Wood: A Technical Guide to the Chemical Structure Elucidation of Bulnesol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of the classical and modern methods employed in the structural elucidation of Bulnesol, a key guaiane sesquiterpenoid alcohol found in the essential oil of guaiac wood (Bulnesia sarmientoi). The journey to its definitive structure is a prime example of the synergy between chemical degradation, spectroscopic analysis, and the ultimate confirmation through total synthesis.
Introduction to this compound
This compound (C₁₅H₂₆O) is a bicyclic tertiary sesquiterpene alcohol characterized by a hydroazulene skeleton, specifically the guaiane framework. Its woody, floral aroma has made it a valuable component in the fragrance industry. Beyond its olfactory properties, the unique 5/7 fused ring system has made it a target of interest for synthetic chemists and a subject for detailed structural studies. The elucidation of its structure, particularly its stereochemistry, presented a significant challenge to early natural product chemists and was solved through a combination of degradative chemical reactions and, later, confirmed by spectroscopic techniques and total synthesis.
Spectroscopic and Physical Data
Modern spectroscopic methods provide a definitive fingerprint for the structure of this compound. The following tables summarize the key quantitative data.
Table 1: Physical and Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Melting Point | 69 - 70 °C | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | 2-((3S,3aR,8aS)-3,8-dimethyl-1,2,3,3a,4,5,8,8a-octahydronaphthalen-5-yl)propan-2-ol | [1] |
Table 2: Mass Spectrometry Data (GC-MS, Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 222 | Low / Absent | [M]⁺ (Molecular Ion) |
| 204 | Moderate | [M-H₂O]⁺ |
| 161 | Moderate | [M-H₂O-C₃H₇]⁺ |
| 135 | High | [C₁₀H₁₅]⁺ |
| 107 | High | [C₈H₁₁]⁺ |
| 93 | Moderate | [C₇H₉]⁺ |
| 59 | High | [C₃H₇O]⁺ (Isopropyl alcohol fragment) |
Data compiled from PubChem CID 90785.[1] The fragmentation pattern is characteristic of a tertiary alcohol, which readily loses water (M-18). The prominent peak at m/z 59 corresponds to the stable [C(CH₃)₂OH]⁺ fragment.
Table 3: Nuclear Magnetic Resonance (NMR) Spectral Data
Note: Definitive, publicly archived NMR data for this compound is sparse. The following are representative chemical shifts for the key functional groups and carbon types within the guaiane skeleton based on analysis of related compounds and general principles.[2][3][4][5]
| ¹³C NMR (Typical Shifts in CDCl₃, ppm) | ¹H NMR (Typical Shifts in CDCl₃, ppm) | Assignment |
| ~140-145 | ~5.2-5.4 | Quaternary olefinic carbon (C-1) |
| ~120-125 | - | Tertiary olefinic carbon (C-10) |
| ~72-75 | - | Quaternary carbon bearing hydroxyl (C-11) |
| ~50-55 | ~1.5-1.8 | Methine (CH) at ring junction |
| ~40-50 | ~1.6-2.0 | Methine (CH) |
| ~25-40 | ~1.4-2.2 | Methylene (CH₂) |
| ~25-30 | ~1.1-1.3 | Methyls on C-11 (gem-dimethyl) |
| ~15-20 | ~0.9-1.1 (d) | Secondary Methyl (CH₃) |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3600 | Strong, Broad | O-H stretch (tertiary alcohol) |
| ~2850-2960 | Strong | C-H stretch (sp³ hybridized carbons) |
| ~1640-1680 | Weak | C=C stretch (tetrasubstituted double bond) |
| ~1370-1385 | Medium | C-H bend (gem-dimethyl group) |
| ~1150 | Medium | C-O stretch (tertiary alcohol) |
Typical values based on the functional groups present in this compound.
Classical Structure Elucidation: A Logic-Driven Pathway
The determination of this compound's complex bicyclic structure before the routine availability of NMR was a feat of chemical logic, relying on a series of specific chemical transformations to reveal the underlying carbon skeleton and the location of its functional groups.
Caption: Logical workflow for the classical structure elucidation of this compound.
Experiment 1: Selenium Dehydrogenation to Determine the Carbon Skeleton
Dehydrogenation is a classical technique used to convert cyclic, aliphatic compounds into known aromatic systems, thereby revealing the fundamental carbon framework.
Experimental Protocol:
-
Reactant Preparation: A sample of this compound is mixed with an excess of selenium powder in a reaction vessel equipped with a condenser.
-
Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 300-340°C, for several hours. During this process, the alcohol is dehydrated, and multiple hydrogen molecules are eliminated to achieve full aromatization.
-
Workup and Isolation: The reaction mixture is cooled and the product is extracted with a suitable organic solvent (e.g., hexane). The crude product is then purified by distillation or chromatography.
-
Product Identification: The resulting deep blue hydrocarbon is identified as Guaiazulene (1,4-dimethyl-7-isopropylazulene) by comparison with an authentic sample (e.g., by UV-Vis spectroscopy or preparation of a picrate derivative).
Result and Inference: The formation of Guaiazulene unequivocally established that this compound possesses a bicyclo[5.3.0]decane (hydroazulene) carbon skeleton, the defining feature of the guaiane sesquiterpenoids.
Experiment 2: Acid-Catalyzed Dehydration
To probe the location of the tertiary hydroxyl group, it is first converted into a more reactive functional group—an alkene—through dehydration.
Experimental Protocol:
-
Reaction Setup: this compound is dissolved in a non-polar solvent like benzene or toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid, and then washed with water. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Product Identification: The product is purified by chromatography to yield the alkene α-Bulnesene (C₁₅H₂₄).[6]
Result and Inference: This reaction converts the alcohol into an alkene, setting the stage for oxidative cleavage to determine the location of the original hydroxyl group.
Experiment 3: Ozonolysis of α-Bulnesene
Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, replacing them with carbonyl groups. By identifying the resulting fragments, the position of the original double bond can be determined with certainty.
Experimental Protocol:
-
Ozonolysis Reaction: A solution of α-Bulnesene in an inert solvent (e.g., dichloromethane or methanol) is cooled to a low temperature, typically -78°C (a dry ice/acetone bath). A stream of ozone (O₃) gas is bubbled through the solution until a persistent blue color appears, indicating the presence of excess ozone.
-
Reductive Workup: The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, is then added to the cold solution.[7][8] The mixture is allowed to warm slowly to room temperature. This "reductive workup" ensures that any aldehyde products are not over-oxidized to carboxylic acids.
-
Isolation and Analysis: The solvent is removed, and the resulting carbonyl-containing fragments are isolated and identified using classical (e.g., formation of 2,4-dinitrophenylhydrazone derivatives) or spectroscopic methods (IR, NMR, MS).
Result and Inference: The ozonolysis of α-Bulnesene yields a specific keto-aldehyde. The structure of this fragment directly reveals the position of the double bond in α-Bulnesene. By reversing the dehydration step in theory, this pinpoints the location of the tertiary hydroxyl group in the original this compound molecule to the isopropyl side chain, attached to the seven-membered ring.
Definitive Confirmation by Total Synthesis
While the degradative studies provided a robust hypothesis for the structure of this compound, the final, unambiguous proof came from its total synthesis.
Caption: Confirmation of structure via total synthesis.
In 1971, R. Ratcliffe and C. H. Heathcock reported a stereoselective total synthesis of (±)-bulnesol and its corresponding alkene, α-bulnesene.[9][10] Their multi-step synthesis, starting from simpler, achiral precursors, constructed the complex guaiane skeleton with the correct relative stereochemistry at its three chiral centers.
Protocol of Confirmation:
-
Synthesis: The target molecule, this compound, was synthesized in the laboratory through a planned, logical sequence of reactions.
-
Isolation: The synthetic sample was purified to a high degree.
-
Spectroscopic Comparison: The spectroscopic data (IR, MS, and NMR) of the synthetic this compound was recorded.
-
Direct Comparison: This data was compared directly with the data obtained from an authentic sample of natural this compound isolated from guaiac wood oil.
-
Co-injection/Chromatography: The synthetic and natural samples were mixed and analyzed using techniques like gas chromatography (GC) to show that they behave identically.
References
- 1. This compound | C15H26O | CID 90785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08631F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characteristic guaiane sesquiterpenes from Daphne penicillata and ECD/NMR-based assignment of C-1 configuration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Germacrene A–A Central Intermediate in Sesquiterpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ozonolysis of α-Pinene and Δ3-Carene Mixtures: Formation of Dimers with Two Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Physical and chemical properties of Bulnesol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulnesol is a naturally occurring sesquiterpenoid alcohol, specifically a guaiane sesquiterpenoid. It is a major component of the essential oil of guaiac wood (Bulnesia sarmientoi) and is found in various other plants.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| Appearance | Semi-solid mass at room temperature | [3] |
| Melting Point | 69-70 °C | [2] |
| Boiling Point | 136-138 °C at 4 Torr | [2] |
| Density | 0.9389 g/cm³ at 70 °C | [2] |
| Optical Rotation | [α]D +3.8° (c=1, EtOH) |
Table 2: Solubility and Spectroscopic Data of this compound
| Property | Value | Source(s) |
| Solubility | Soluble in ethanol and other organic solvents. | |
| ¹H NMR | Key signals include those for methyl groups and protons on the bicyclic ring system. | [4][5][6][7] |
| ¹³C NMR | Characteristic signals for the 15 carbon atoms of the sesquiterpenoid skeleton. | [4][5][6][7][8] |
| Mass Spectrometry | Molecular ion peak (M+) consistent with the molecular formula. | [9][10][11][12][13] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) and C-H bonds. | [7] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound.
Isolation of this compound from Guaiac Wood Oil by Steam Distillation
This compound is a primary constituent of guaiac wood oil, which is typically extracted from the wood of Bulnesia sarmientoi via steam distillation.[3][14]
Objective: To extract the essential oil rich in this compound from guaiac wood.
Materials:
-
Chipped or powdered guaiac wood
-
Distilled water
-
Steam distillation apparatus (still, condenser, receiving flask)
-
Heating mantle or steam generator
Procedure:
-
The guaiac wood chips or powder are packed into the still.
-
Steam is generated in a separate flask or using an internal steam generator and passed through the plant material.[14][15][16][17]
-
The steam ruptures the plant's oil glands, releasing the volatile essential oil components, including this compound.[15]
-
The mixture of steam and essential oil vapor travels to the condenser.
-
The vapor is cooled by circulating cold water, causing it to condense back into a liquid.
-
The liquid, a mixture of water and essential oil, is collected in a receiving flask.
-
Due to their different densities and immiscibility, the essential oil (containing this compound) will separate from the water, typically forming a layer on top.
-
The oil layer is then carefully separated from the aqueous layer (hydrosol).
Purification of this compound by Fractional Distillation and Preparative Chromatography
The crude essential oil obtained from steam distillation is a mixture of several compounds. Further purification is required to isolate pure this compound.
Objective: To purify this compound from the crude guaiac wood essential oil.
Part A: Fractional Distillation
-
The crude essential oil is subjected to fractional distillation under reduced pressure.[18]
-
The mixture is heated, and the components vaporize according to their boiling points.
-
A fractionating column is used to separate the vapors based on the boiling point differences of the constituents.
-
Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound (136-138 °C at 4 Torr) is collected.
Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
The this compound-rich fraction from distillation is further purified using preparative HPLC.[19][20][21][22]
-
Column: A suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water is typically employed. The specific gradient is optimized to achieve the best separation.
-
Injection: A concentrated solution of the this compound fraction is injected onto the column.
-
Detection: An ultraviolet (UV) detector is used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Characterization of this compound
The purity and structure of the isolated this compound are confirmed using various analytical techniques.
Objective: To confirm the identity and purity of the isolated this compound.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used for terpene analysis.[11][13]
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 60-80 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280 °C) at a rate of 3-10 °C/min.[10][11][12]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[9][11]
-
Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode.[10]
-
MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 350.[9][10]
-
Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a known standard or with data from mass spectral libraries for identification.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
-
Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is acquired using proton decoupling.[8]
-
A sufficient relaxation delay is used to ensure accurate integration, especially for quaternary carbons.
-
-
2D NMR Spectroscopy:
-
To aid in the complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[20]
-
Biological Activity and Signaling Pathways
This compound, like many other sesquiterpenoids, has been investigated for its biological activities, particularly its antifungal properties. While the precise mechanism of action for this compound is still under investigation, insights can be drawn from related sesquiterpenoids like farnesol, which is known to affect fungal signaling pathways.
Antifungal Activity
Studies have shown that various sesquiterpenoids exhibit antifungal activity against a range of fungal pathogens, including Candida albicans.[1][23][24][25][26] The proposed mechanisms often involve the disruption of the fungal cell membrane and inhibition of ergosterol biosynthesis.
Potential Signaling Pathway: Ras/cAMP/PKA Pathway
In fungi such as Candida albicans, the Ras/cAMP/PKA signaling pathway plays a crucial role in regulating virulence, morphogenesis (the transition between yeast and hyphal forms), and stress responses. It is a potential target for antifungal agents. Farnesol, a structurally related sesquiterpenoid, has been shown to downregulate this pathway. It is plausible that this compound may exert its antifungal effects through a similar mechanism.
Caption: Hypothetical signaling pathway of this compound's antifungal action.
Conclusion
This compound is a sesquiterpenoid of significant interest due to its prevalence in natural sources and its potential biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation, purification, and characterization. The exploration of its potential mechanism of action, particularly in the context of antifungal activity, opens avenues for further research and development. The information presented here serves as a foundational resource for scientists working with this intriguing natural product.
References
- 1. Enhancement of the antifungal activity of some antimycotics by farnesol and reduction of Candida albicans pathogenicity in a quail model experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ScenTree - Guaiac wood oil (CAS N° 8016-23-7) [scentree.co]
- 3. Oil of guaiac - Wikipedia [en.wikipedia.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 10. mdpi.com [mdpi.com]
- 11. cropj.com [cropj.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. inherba.it [inherba.it]
- 16. harmonieusa.com [harmonieusa.com]
- 17. Steam Distillation - THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. rssl.com [rssl.com]
- 21. files.eric.ed.gov [files.eric.ed.gov]
- 22. warwick.ac.uk [warwick.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. Antifungal activity of tyrosol and farnesol used in combination against Candida species in the planktonic state or forming biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
An In-depth Technical Guide to Bulnesol: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bulnesol, a sesquiterpenoid alcohol found in various essential oils. The document details its primary natural sources, quantitative abundance, and the experimental protocols for its extraction and analysis. Furthermore, it elucidates the biosynthetic pathway of this compound, offering a complete picture for researchers and professionals in drug development and related scientific fields.
Natural Sources and Abundance of this compound
This compound is predominantly found in the essential oil of Guaiacwood, derived from the heartwood of Bulnesia sarmientoi. This tree, native to the Gran Chaco region of South America, particularly Paraguay and Argentina, is the most significant commercial source of this compound. The essential oil is also known as guaiacwood oil or palo santo.[1] Several other plant species have been identified as containing this compound, albeit typically in lower concentrations.
The abundance of this compound in various essential oils, as determined by gas chromatography-mass spectrometry (GC-MS) analysis, is summarized in the table below.
| Plant Species | Common Name | Plant Part Used | This compound Concentration (%) | Reference |
| Bulnesia sarmientoi | Guaiacwood, Palo Santo | Wood | 33.89 - 58.18 | [1] |
| Croton kongensis | - | Stem | 8.0 | [2] |
| Michelia formosana | - | Leaf | 54.73 (in active fraction) | [3] |
| Pogostemon cablin | Patchouli | Leaf | Present, but not a major component | [4] |
| Myrocarpus frondosus | Cabreuva | Wood | Nerolidol is the dominant compound | [5] |
Experimental Protocols
Extraction of this compound-rich Essential Oil via Steam Distillation
Steam distillation is the primary method for extracting essential oils from woody plant materials like Bulnesia sarmientoi.[6][7][8][9] The following is a generalized protocol based on standard laboratory practices.
Materials and Equipment:
-
Milled or chipped heartwood of Bulnesia sarmientoi
-
Steam distillation apparatus (including a still, condenser, and separator)
-
Heating source
-
Distilled water
-
Anhydrous sodium sulfate
-
Glassware for collection
Procedure:
-
Preparation of Plant Material: The wood of Bulnesia sarmientoi is mechanically chipped or milled to increase the surface area for efficient steam penetration.
-
Charging the Still: The plant material is loaded into the still. Water is added to the still, or steam is introduced from an external source.
-
Distillation: The water is heated to produce steam, which passes through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.
-
Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator. Due to their different densities and immiscibility, the essential oil will separate from the water.
-
Drying: The collected essential oil is dried using a drying agent like anhydrous sodium sulfate to remove any residual water.
-
Storage: The pure essential oil is then stored in a sealed, dark glass container to prevent degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. doc.send2pub.com [doc.send2pub.com]
- 3. mdpi.com [mdpi.com]
- 4. staff.cimap.res.in [staff.cimap.res.in]
- 5. natureinbottle.com [natureinbottle.com]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. Using Terpene Synthase Plasticity in Catalysis: On the Enzymatic Conversion of Synthetic Farnesyl Diphosphate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiarticle2.in [sdiarticle2.in]
- 9. scribd.com [scribd.com]
In-Depth Technical Guide to Bulnesol: Properties, Antifungal Activity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bulnesol, a naturally occurring sesquiterpenoid alcohol. It details its chemical and physical properties, with a focus on its notable antifungal activity, particularly against species of the fungal genus Fusarium. This document furnishes detailed experimental protocols for the isolation, analysis, and bioactivity assessment of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Introduction
This compound is a sesquiterpenoid found in the essential oil of several plant species, most notably guaiac wood oil from Bulnesia sarmientoi.[1][2] It is recognized for its characteristic woody and rosy aroma.[2] Beyond its use in the fragrance industry, this compound has garnered scientific interest for its biological activities, including its potential as an antifungal agent. This guide aims to consolidate the available technical data on this compound, presenting it in a manner that is both accessible and practical for scientific and research applications.
Chemical and Physical Properties
This compound is a bicyclic sesquiterpenoid alcohol with a molecular weight of 222.37 g/mol .[3] A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22451-73-6 | [3] |
| Molecular Formula | C₁₅H₂₆O | [3] |
| Molecular Weight | 222.37 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 136-138 °C at 760 mmHg | [3] |
| Melting Point | 69-70 °C | [3] |
Antifungal Activity
This compound has demonstrated significant antifungal properties, particularly against phytopathogenic fungi of the Fusarium genus. Quantitative data from in vitro studies are summarized in Table 2.
Table 2: Antifungal Activity of this compound against Fusarium Species
| Fungal Species | Concentration | Incubation Time | % Inhibition | EC₅₀ (mg/mL) | Reference(s) |
| Fusarium moniliforme | 0.1 mg/mL | 48 h | 15% | 0.6 | [3] |
| Fusarium moniliforme | 0.5 mg/mL | 48 h | 41.2% | 0.6 | [3] |
| Fusarium solani | 0.1 mg/mL | 48 h | 7% | - | [3] |
| Fusarium solani | 0.5 mg/mL | 48 h | 35.2% | - | [3] |
| Fusarium oxysporum | 0.5 mg/mL | 48 h | 20.8% | - | [3] |
Proposed Mechanism of Action
While the precise molecular targets of this compound are still under investigation, the antifungal mechanism of similar terpenoids often involves the disruption of the fungal cell membrane's integrity and the inhibition of ergosterol biosynthesis.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[4] It is hypothesized that this compound, as a lipophilic sesquiterpenoid, can intercalate into the lipid bilayer, altering its fluidity and the function of membrane-bound enzymes. This disruption may also interfere with downstream signaling pathways crucial for fungal growth and survival.
A proposed logical workflow for the antifungal action of this compound is depicted below.
References
- 1. cropj.com [cropj.com]
- 2. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
The Evolving Bio-Portfolio of Bulnesol: A Technical Exploration Beyond Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulnesol, a sesquiterpenoid alcohol, has been traditionally recognized for its contribution to the characteristic aroma of certain essential oils and for its notable antifungal efficacy. However, emerging, yet limited, scientific inquiries suggest a broader spectrum of biological activities for this natural compound. This technical guide delves into the current understanding of this compound's bioactivity beyond its fungistatic and fungicidal effects, with a focus on its potential anticancer, antibacterial, anti-inflammatory, and antioxidant properties. While research on isolated this compound is still in its nascent stages, this document consolidates the available data, outlines relevant experimental methodologies, and explores potential molecular pathways to guide future research and drug discovery initiatives.
Anticancer and Cytotoxic Potential
The exploration of natural compounds for novel anticancer therapies is a significant area of research. While direct studies on the cytotoxic effects of isolated this compound against cancer cell lines are limited, investigations into essential oils rich in this compound suggest a potential for anti-proliferative activity.
Quantitative Data on Cytotoxic Activity
| Test Substance | Cell Line(s) | Assay | IC50 Value | Reference |
| Bulnesia sarmientoi Supercritical Fluid Extract (contains this compound) | A549 (Lung Cancer) | MTT | 18.1 µg/mL (72h) | [1] |
| Bulnesia sarmientoi Supercritical Fluid Extract (contains this compound) | H661 (Lung Cancer) | MTT | 24.7 µg/mL (72h) | [1] |
| (-)-Guaiol (structurally related sesquiterpenoid) | A549 (Lung Cancer) | MTT | 110.8 ± 4.0 μg/mL | [1] |
| β-Caryophyllene (co-occurring sesquiterpene) | A549 (Lung Cancer) | MTT | 150.2 ± 3.7 μg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cytotoxicity.
Principle: The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of the solvent kept constant and non-toxic across all wells). Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Antibacterial Activity
The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Preliminary studies on essential oils containing this compound have indicated potential antibacterial properties.
Quantitative Data on Antibacterial Activity
Similar to its cytotoxic potential, quantitative data for the antibacterial activity of isolated this compound is scarce. The available data is primarily for essential oils where this compound is a component.
| Test Substance | Bacterial Strain(s) | Assay | MIC Value | Reference |
| Callitris intratropica Essential Oil (contains this compound) | Pseudomonas putida, Burkholderia cepacia | Broth microdilution | 25 µg/mL | [2] |
| Cinnamon Essential Oil | Various pathogenic bacteria | Broth microdilution | Median 0.5 mg/mL | [3] |
| Oregano Essential Oil | Various pathogenic bacteria | Broth microdilution | Median 30.4 mg/mL | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Experimental workflow for MIC determination by broth microdilution.
Anti-Inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Natural products are a rich source of compounds with anti-inflammatory and antioxidant properties. While direct evidence for this compound is limited, its presence in essential oils with known antioxidant activity suggests it may contribute to these effects[4]. A molecular docking study has also suggested that this compound may bind to xanthine oxidase, a target for antioxidant compounds[5].
Quantitative Data on Anti-Inflammatory and Antioxidant Activities
Specific quantitative data for the anti-inflammatory and antioxidant activities of isolated this compound are not currently well-documented. The table below presents data for related compounds and general observations.
| Activity | Test Substance | Assay | IC50/EC50 Value | Reference |
| Antioxidant | This compound | Molecular Docking (Xanthine Oxidase) | Glide Docking Score: 8.013 kcal/mol | [5] |
| Antioxidant | Various Plant Extracts | DPPH Radical Scavenging | Varies | [6][7] |
| Antioxidant | Various Plant Extracts | ABTS Radical Scavenging | Varies | [6][7] |
| Anti-inflammatory | Flavonols | NO Production Inhibition in LPS-stimulated RAW264.7 cells | Varies | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method for evaluating the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The test compound (this compound) is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample in a cuvette or a 96-well plate. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer or microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.
Experimental Protocol: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) for a short period (e.g., 1-2 hours).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells include cells with medium only, cells with LPS only, and cells with the compound only (to check for any direct effect on cell viability or the assay).
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Potential Signaling Pathways
While direct molecular studies on this compound are lacking, the biological activities of other sesquiterpenoids and natural compounds with similar purported effects (anticancer, anti-inflammatory) are often mediated through the modulation of key signaling pathways. Based on this, it is plausible that this compound may exert its effects through one or more of the following pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and also plays a significant role in cancer cell proliferation, survival, and angiogenesis. Many natural compounds with anti-inflammatory and anticancer properties have been shown to inhibit the NF-κB pathway.
Hypothesized inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.
Hypothesized inhibition of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38, which are often dysregulated in cancer and inflammatory diseases.
Hypothesized inhibition of the MAPK pathway by this compound.
Conclusion and Future Directions
The available evidence, although indirect in many cases, suggests that this compound may possess a range of biological activities beyond its established antifungal effects, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. The lack of specific quantitative data and mechanistic studies for isolated this compound highlights a significant gap in the current research landscape.
Future research should focus on:
-
Isolation and Purification: Obtaining highly pure this compound to enable accurate and reproducible biological testing.
-
In Vitro Screening: Comprehensive screening of isolated this compound against a panel of cancer cell lines and pathogenic bacteria to determine its IC50 and MIC values.
-
Mechanistic Studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB, PI3K/Akt, and MAPK in relevant cellular models.
-
In Vivo Studies: If promising in vitro activity is observed, conducting in vivo studies in appropriate animal models to evaluate the efficacy and safety of this compound.
A deeper understanding of the multifaceted biological activities of this compound could pave the way for its development as a novel therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. Bulnesia sarmientoi Supercritical Fluid Extract Exhibits Necroptotic Effects and Anti-Metastatic Activity on Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-431687) | 22451-73-6 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
Methodological & Application
Bulnesol: Unraveling Its Antifungal Mechanism of Action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Bulnesol, a naturally occurring sesquiterpenoid alcohol, has demonstrated notable antifungal properties, positioning it as a compound of interest for the development of novel antifungal agents. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed molecular pathways. These application notes are intended to guide researchers in the effective study and potential application of this compound and related sesquiterpenoids in an antifungal context.
Quantitative Antifungal Activity of this compound
The antifungal efficacy of this compound has been quantified against several fungal species. The following table summarizes the available data, providing a comparative overview of its activity.
| Fungal Species | Measurement | Value | Reference |
| Fusarium moniliforme | EC50 | 0.6 mg/mL | [1] |
| Fusarium solani | % Inhibition (at 0.5 mg/mL) | 35.2% | [1] |
| Fusarium oxysporum | % Inhibition (at 0.5 mg/mL) | 20.8% | [1] |
| Laetiporus sulphureus | IC50 | 23.1 µg/mL (0.10 mM) | |
| Lenzites betulina | IC50 | 60.2 µg/mL (0.27 mM) |
Proposed Mechanism of Action
Current research on sesquiterpenoids, the class of compounds to which this compound belongs, suggests a multi-faceted mechanism of antifungal action primarily centered on the disruption of the fungal cell membrane and interference with essential cellular pathways.[2]
Disruption of Fungal Cell Membrane Integrity:
A primary proposed mechanism for this compound's antifungal activity is the disruption of the fungal cell membrane.[2] Sesquiterpenoids are thought to interact with ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. This interaction can lead to the formation of pores and lesions in the membrane, resulting in increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3] This mechanism is supported by studies on other terpenoids that demonstrate a correlation between their chemical structure, particularly the presence of hydroxyl groups, and their ability to damage the yeast plasma membrane.[4]
Inhibition of Ergosterol Biosynthesis:
This compound may also interfere with the ergosterol biosynthetic pathway, a common target for many existing antifungal drugs.[5] By inhibiting key enzymes in this pathway, this compound could lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[6][7] This disruption of sterol homeostasis compromises membrane fluidity and the function of membrane-bound proteins, thereby inhibiting fungal growth.[5]
Interference with Signaling Pathways:
Recent studies on other sesquiterpenoids, such as drimenol, suggest a potential role in modulating cellular signaling pathways critical for fungal viability and stress response. One such pathway involves the Crk1 kinase, which is associated with cell cycle control and morphogenesis.[8] It is plausible that this compound could interact with components of this or similar signaling cascades, leading to the inhibition of fungal growth and proliferation. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound, based on evidence from related compounds.
Caption: Proposed antifungal mechanism of this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the antifungal mechanism of action of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal species.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Target fungal strain(s)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^5 CFU/mL.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]
Protocol 2: Fungal Cell Membrane Permeability Assay
This protocol uses the release of intracellular components to assess the effect of this compound on fungal cell membrane integrity.[10]
Materials:
-
This compound
-
Target fungal strain(s)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Fungal Culture: Grow the fungal strain in SDB to the mid-logarithmic phase.
-
Cell Preparation: Harvest the fungal cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a concentration of approximately 1 x 10^7 cells/mL.
-
Treatment: Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the fungal cell suspension. Include an untreated control.
-
Incubation: Incubate the suspensions at 37°C for a defined period (e.g., 2, 4, 6 hours).
-
Measurement of Leakage: After incubation, centrifuge the cell suspensions. Collect the supernatant and measure the absorbance at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer. An increase in absorbance compared to the untreated control indicates membrane damage.[10]
Protocol 3: Ergosterol Quantification Assay
This protocol details the extraction and quantification of ergosterol from fungal cells to determine if this compound inhibits its synthesis.[11][12][13][14]
Caption: Workflow for ergosterol quantification.
Materials:
-
This compound
-
Target fungal strain(s)
-
Sabouraud Dextrose Broth (SDB)
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-heptane
-
Spectrophotometer capable of UV scanning
Procedure:
-
Fungal Culture and Treatment: Grow the fungal strain in SDB in the presence and absence of sub-inhibitory concentrations of this compound.
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and determine the wet weight of the cell pellet.
-
Saponification: Resuspend the cell pellet in alcoholic KOH solution and incubate at 85°C for 1 hour to saponify the cellular lipids.[14]
-
Extraction: After cooling, add water and n-heptane to the mixture and vortex vigorously to extract the non-saponifiable lipids, including ergosterol.[14]
-
Quantification: Separate the n-heptane layer and scan its absorbance from 240 nm to 300 nm. Ergosterol has a characteristic four-peak curve in this range. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm) and compared between treated and untreated samples. A reduction in ergosterol content in this compound-treated cells would indicate inhibition of its biosynthesis.[14]
Conclusion
This compound demonstrates significant potential as an antifungal agent. The primary mechanisms of action are proposed to be the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, potentially coupled with interference in critical cellular signaling pathways. The protocols provided herein offer a standardized framework for researchers to further elucidate the precise molecular targets of this compound and to evaluate its efficacy against a broader range of fungal pathogens. Further investigation into the specific enzymatic and signaling interactions of this compound will be crucial for its development as a therapeutic agent.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of cell membrane permeability [bio-protocol.org]
- 11. "Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass" by Alex Carroll [digitalcommons.morris.umn.edu]
- 12. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 13. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bulnesol in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust method for the quantification of bulnesol, a sesquiterpenoid alcohol found in various plants, notably in the essential oil of Guaiacwood (Bulnesia sarmientoi). The protocol outlines procedures for sample preparation via hydrodistillation, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in complex plant matrices. Method validation parameters, instrument settings, and data processing steps are provided to ensure reliable and reproducible results.
Introduction
This compound (C₁₅H₂₆O, M.W. 222.37 g/mol ) is a bicyclic sesquiterpenoid alcohol with a characteristic woody, rosy aroma. It is a major component of guaiacwood oil and is utilized in the fragrance industry. Furthermore, this compound and essential oils containing it have been investigated for various biological activities, including antifungal properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and selective, sensitive detection. This protocol details a validated approach for this compound quantification.
Experimental Protocols
Plant Material and Sample Preparation
The primary method for extracting this compound-rich essential oils from woody plant material is hydrodistillation.
Protocol: Hydrodistillation of Plant Material
-
Preparation: Air-dry the plant material (e.g., heartwood of Bulnesia sarmientoi) for 5-7 days in a shaded, well-ventilated area to reduce moisture content.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation. Place approximately 100 g of the powdered plant material into a 2 L round-bottom flask.
-
Distillation: Add 1 L of deionized water to the flask, ensuring the material is fully submerged. Add a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask using a heating mantle. Heat the mixture to boiling and maintain a steady distillation rate for 3-4 hours. The steam and volatilized essential oil will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.
-
Oil Collection: Once the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer from the collection tube.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the final essential oil in a sealed, amber glass vial at 4°C until GC-MS analysis.
Preparation of Standards and Calibration Curve
Quantitative analysis requires the preparation of a calibration curve using a certified analytical standard of this compound.
Protocol: Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-Bulnesol analytical standard (≥90% purity) and dissolve it in a 10 mL volumetric flask with hexane or ethyl acetate.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards. A typical concentration range for the calibration curve is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
-
Sample Preparation: Prepare the plant extract sample for injection by diluting a known amount of the essential oil in the same solvent used for the standards to fall within the calibration range. For example, dilute 10 µL of the oil in 990 µL of solvent (a 1:100 dilution).
GC-MS Analysis
The following parameters are based on established methods for sesquiterpenoid analysis and provide a robust starting point for quantification.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Capillary Column | HP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min, constant flow |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Injector Temperature | 250°C |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 min |
| Ramp 1 | 5°C/min to 180°C |
| Ramp 2 | 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | |
| Quantifier Ion | m/z 59 |
| Qualifier Ion 1 | m/z 107 |
| Qualifier Ion 2 | m/z 135 |
| Dwell Time | 100 ms per ion |
Note: The retention time for this compound under these conditions should be confirmed by injecting a pure standard. The expected Kovats Retention Index (RI) on a DB-5 type column is approximately 1683.
Method Validation and Data Presentation
Method validation ensures the reliability of the quantitative data. A full validation should follow ICH guidelines. The parameters below are based on a validated method for (-)-α-bisabolol, a structural isomer of this compound, and serve as performance targets.[1]
Table 2: Method Validation Parameters (Performance Targets)
| Parameter | Target Value | Description |
| Linearity | R² > 0.999 | Assessed over a concentration range of 1-100 µg/mL.[1] |
| Accuracy (% Recovery) | 98.0 – 102.0% | Determined by the standard addition method at three concentration levels.[1] |
| Precision (RSD) | ||
| - Intra-day | ≤ 2.0% | Repeatability assessed by analyzing six replicates on the same day.[1] |
| - Inter-day | ≤ 3.0% | Intermediate precision assessed over three different days.[1] |
| Limit of Detection (LOD) | ~0.01 µg/mL | Illustrative value based on similar sesquiterpenoid analyses.[2] |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Illustrative value based on similar sesquiterpenoid analyses.[2] |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the quantifier ion (m/z 59) against the concentration of the this compound standards.
-
Linear Regression: Apply a linear regression to the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: Use the calibration curve equation to calculate the concentration of this compound in the injected plant extract sample.
-
Final Concentration: Adjust the calculated concentration for the dilution factor used during sample preparation to determine the final concentration of this compound in the original essential oil (e.g., in mg/mL or % w/w).
Visualizations
Experimental Workflow
The overall process from sample collection to final data analysis is outlined below.
Caption: Overall workflow for this compound quantification.
Logical Relationship for Quantification
The logic for ensuring accurate quantification relies on comparing the sample response to a calibration curve generated from a certified standard.
Caption: Logic of quantification via external standard calibration.
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound in plant extracts. Proper sample preparation through hydrodistillation, combined with optimized chromatographic conditions and selective ion monitoring, allows for accurate determination even in complex matrices. Adherence to the outlined validation parameters will ensure that the data generated is suitable for quality control, regulatory submission, and advanced scientific research.
References
Application Notes & Protocols: Extraction and Purification of Bulnesol from Wood Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of Bulnesol, a sesquiterpenoid alcohol, from Guaiacwood oil (Bulnesia sarmientoi). The methods described herein are foundational for obtaining high-purity this compound for research, development, and various applications in the pharmaceutical and fragrance industries.
Introduction
This compound is a tricyclic sesquiterpene alcohol that, along with Guaiol, constitutes a significant portion of Guaiacwood essential oil.[1][2][3] This oil is primarily extracted from the heartwood of the Bulnesia sarmientoi tree, native to the Gran Chaco region of South America.[1][4] this compound itself is of interest for its potential biological activities and its use as a precursor in the synthesis of other valuable compounds. The purification of this compound from the complex mixture of sesquiterpenoids present in Guaiacwood oil is a critical step for its characterization and utilization.
This document outlines a multi-step process for the isolation and purification of this compound, commencing with the initial extraction of Guaiacwood oil via steam distillation, followed by purification strategies including fractional distillation and crystallization.
Extraction of Guaiacwood Oil
The primary method for obtaining Guaiacwood oil from the wood and sawdust of Bulnesia sarmientoi is steam distillation.[1][4]
Protocol 2.1: Steam Distillation of Guaiacwood
Objective: To extract the essential oil containing this compound from the wood of Bulnesia sarmientoi.
Materials and Equipment:
-
Chipped or ground Guaiacwood
-
Steam distillation apparatus (still, condenser, separator)
-
Deionized water
-
Heating source
Procedure:
-
Load the still with the chipped or ground Guaiacwood.
-
Introduce steam into the bottom of the still. The steam will permeate the wood material, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture travels to the condenser.
-
Cooling water flowing through the condenser jacket cools the vapor, causing it to condense back into a liquid.
-
The liquid mixture of water and essential oil is collected in a separator.
-
Due to their immiscibility and density difference, the essential oil will separate from the water, typically forming a layer on top.
-
Carefully decant the Guaiacwood oil from the separator.
-
Store the extracted oil in a sealed, amber glass container at a cool temperature to prevent degradation.
Purification of this compound
Guaiacwood oil is a complex mixture of sesquiterpenoids, with this compound and Guaiol being the major components.[2][3] The purification of this compound to a high degree of purity requires further separation techniques. A combination of fractional distillation and crystallization is a common and effective approach.
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points.[5][6] By carefully controlling the temperature and pressure, fractions enriched in this compound can be isolated. This process is particularly effective under vacuum, which lowers the boiling points of the compounds and reduces the risk of thermal degradation.
Protocol 3.1.1: Vacuum Fractional Distillation of Guaiacwood Oil
Objective: To separate this compound from other components of Guaiacwood oil, primarily Guaiol, based on boiling point differences.
Materials and Equipment:
-
Crude Guaiacwood oil
-
Vacuum fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks, vacuum pump, pressure gauge, heating mantle)
-
Boiling chips
Procedure:
-
Set up the vacuum fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Place the crude Guaiacwood oil and boiling chips into the distillation flask.
-
Begin to evacuate the system using the vacuum pump, aiming for a stable pressure (e.g., 1-10 mmHg). A lower pressure will result in lower boiling temperatures.
-
Once the desired vacuum is achieved, gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature at the head of the fractionating column. The temperature will rise as the more volatile components begin to vaporize and ascend the column.
-
Collect the initial fractions, which will likely be enriched in lower-boiling point compounds.
-
As the temperature stabilizes and then begins to rise again, this indicates that a new fraction is beginning to distill. Collect this fraction in a separate receiving flask. This fraction is expected to be enriched in this compound.
-
Continue the distillation, collecting different fractions at different temperature ranges. The later fractions will be enriched in higher-boiling point compounds like Guaiol.
-
Analyze the composition of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.
-
Combine the fractions with the highest concentration of this compound for further purification.
Crystallization
Crystallization is a powerful technique for purifying solid compounds. By dissolving the this compound-enriched fraction in a suitable solvent and then allowing it to cool slowly, pure crystals of this compound can be formed, leaving impurities behind in the solvent.
Protocol 3.2.1: Crystallization of this compound
Objective: To obtain high-purity this compound crystals from the this compound-enriched fraction.
Materials and Equipment:
-
This compound-enriched fraction from fractional distillation
-
Suitable solvent (e.g., hexane, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Spatula
Procedure:
-
Place the this compound-enriched fraction into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid material completely dissolves.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.
-
As the solution cools, this compound crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry or dry them in a desiccator to remove any residual solvent.
-
Determine the purity of the this compound crystals using GC-MS and melting point analysis.
Data Presentation
The following table summarizes the expected composition of Guaiacwood oil and the potential purity of this compound at different stages of the purification process. The values for purity after fractional distillation and crystallization are illustrative and will depend on the specific experimental conditions.
| Component | Crude Guaiacwood Oil (%) | Purity after Fractional Distillation (%) | Purity after Crystallization (%) |
| This compound | 40 - 45[2][7] | 70 - 85 | > 95 |
| Guaiol | 25 - 30[2][7] | 5 - 15 | < 5 |
| Other Sesquiterpenoids | 25 - 35 | < 10 | < 1 |
Visualization of the Workflow
The following diagram illustrates the logical workflow for the extraction and purification of this compound from Guaiacwood.
Caption: Workflow for this compound extraction and purification.
References
- 1. aromachologyoils.com [aromachologyoils.com]
- 2. ScenTree - Guaiac wood oil (CAS N° 8016-23-7) [scentree.co]
- 3. aromatherapyoil.in [aromatherapyoil.in]
- 4. Oil of guaiac - Wikipedia [en.wikipedia.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bulnesol in the Development of Natural Fungicides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Bulnesol, a naturally occurring sesquiterpenoid alcohol, has demonstrated significant potential as a lead compound for the development of novel, natural-based fungicides. Isolated from various plant sources, including Salvia dorystaechas and Michelia formosana, this compound exhibits inhibitory activity against a range of phytopathogenic and wood-rotting fungi.[1][2] Its exploration as a fungicide is driven by the increasing demand for effective and environmentally benign alternatives to synthetic fungicides, which are often associated with environmental persistence and the development of resistance in fungal populations.[3][4][5]
The lipophilic nature of sesquiterpenoids like this compound is thought to facilitate their interaction with and disruption of fungal cell membranes.[6] While the precise mechanism of action for this compound is still under investigation, research on related sesquiterpenoids suggests several potential pathways for its antifungal effects. These include the disruption of cell membrane integrity, inhibition of ergosterol biosynthesis, and the induction of apoptosis-like cell death.[7][8][9] Further research into these mechanisms could pave the way for the development of potent and target-specific natural fungicides for agricultural and industrial applications.
Antifungal Spectrum and Efficacy
This compound has shown efficacy against a variety of fungal species. The following tables summarize the available quantitative data on its antifungal activity.
Table 1: Antifungal Activity of this compound against various Fungal Species
| Fungal Species | Assay Type | Concentration | Inhibition/Effect | Reference |
| Fusarium moniliforme | Not Specified | EC50: 0.6 mg/mL | 50% effective concentration | [1] |
| Fusarium moniliforme | Not Specified | 0.5 mg/mL (48h) | 41.2% inhibition | [1] |
| Fusarium moniliforme | Not Specified | 0.1 mg/mL (48h) | 15% inhibition | [1] |
| Fusarium solani | Not Specified | 0.5 mg/mL (48h) | 35.2% inhibition | [1] |
| Fusarium solani | Not Specified | 0.1 mg/mL (48h) | 7% inhibition | [1] |
| Fusarium oxysporum | Not Specified | 0.5 mg/mL (48h) | 20.8% inhibition | [1] |
| Laetiporus sulphureus (brown-rot fungus) | Not Specified | IC50: 23.1 µg/mL | 50% inhibitory concentration | [2] |
| Lenzites betulina (white-rot fungus) | Not Specified | IC50: 60.2 µg/mL | 50% inhibitory concentration | [2] |
Postulated Mechanism of Action
While the exact signaling pathways affected by this compound have not been fully elucidated, a putative mechanism can be inferred from studies on other sesquiterpenoids, such as farnesol. The proposed mechanism involves a multi-pronged attack on fungal cellular processes, leading to growth inhibition and cell death.
Caption: Postulated mechanism of this compound's antifungal action.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antifungal potential of this compound are provided below.
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC and MFC of this compound against yeast and filamentous fungi.[2][10][11][12]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Test fungal strains
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
Inoculum Preparation:
-
For yeasts, culture the strain on SDA at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
For filamentous fungi, culture on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute the final inoculum suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.1 to 1000 µg/mL.
-
Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
-
MFC Determination:
-
Following MIC determination, aliquot a small volume (e.g., 10-20 µL) from each well showing no visible growth and plate onto SDA plates.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (≥99.9% killing).
-
Caption: Workflow for MIC and MFC determination.
2. Poisoned Food Technique
This method is commonly used to assess the effect of a test compound on the mycelial growth of filamentous fungi.[13][14][15][16]
Materials:
-
This compound stock solution
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile Petri plates
-
Actively growing cultures of test fungi on agar plates
-
Sterile cork borer (5-8 mm diameter)
-
Incubator
Protocol:
-
Media Preparation:
-
Prepare the desired agar medium (PDA or SDA) and autoclave.
-
Cool the medium to approximately 45-50°C.
-
Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200, 500 µg/mL). Also, prepare a control plate with the solvent used to dissolve this compound.
-
Pour the amended and control media into sterile Petri plates and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a disc of mycelium from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium side down, in the center of each prepared agar plate.
-
-
Incubation and Measurement:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
-
Calculation of Inhibition:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Caption: Workflow for the poisoned food technique.
3. Investigation of Apoptosis Induction
To investigate if this compound induces apoptosis-like cell death, similar to what has been observed for farnesol, the following markers can be assessed.[3][8][17][18][19]
Materials:
-
Fungal culture treated with this compound (at MIC or sub-MIC concentrations)
-
Fluorescence microscope
-
Apoptosis detection kits (e.g., for ROS detection, TUNEL assay for DNA fragmentation, Annexin V staining for phosphatidylserine externalization)
Protocol:
-
Fungal Treatment:
-
Treat fungal cells (spores or mycelia) with this compound for a defined period.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS production. An increase in fluorescence indicates oxidative stress.
-
-
DNA Fragmentation (TUNEL Assay):
-
Use a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Phosphatidylserine (PS) Externalization:
-
Stain the fungal protoplasts with Annexin V conjugated to a fluorophore. The binding of Annexin V to the outer leaflet of the plasma membrane indicates PS externalization, an early apoptotic event.
-
-
Microscopy:
-
Observe the stained fungal cells under a fluorescence microscope to detect the apoptotic markers.
-
This comprehensive set of notes and protocols provides a foundation for researchers to explore the application of this compound as a natural fungicide. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in in vivo and field settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesol induces apoptosis-like cell death in the pathogenic fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of farnesol on growth, ergosterol biosynthesis, and cell permeability in Coccidioides posadasii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of the Sesquiterpene Lactones from Psephellus bellus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fungal inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Farnesol on Growth, Ergosterol Biosynthesis, and Cell Permeability in Coccidioides posadasii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Farnesol-induced apoptosis in Aspergillus nidulans reveals a possible mechanism for antagonistic interactions between fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Bulnesol Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulnesol, a naturally occurring sesquiterpenoid alcohol, has demonstrated antifungal properties against certain fungal species. While specific data on its efficacy against Aspergillus species remains limited in published literature, its structural similarity to other bioactive sesquiterpenoids suggests potential as an antifungal agent. Aspergillus species are opportunistic fungal pathogens responsible for a range of diseases in immunocompromised individuals, making the exploration of novel antifungal compounds crucial.
These application notes provide a comprehensive framework for conducting in vitro susceptibility testing of this compound against clinically relevant Aspergillus species. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines, ensuring reproducibility and comparability of results.[1] Due to the absence of specific published data for this compound against Aspergillus, the quantitative data presented in the tables are hypothetical and for illustrative purposes only . Researchers are encouraged to use the provided protocols to generate their own empirical data.
Data Presentation: Hypothetical Susceptibility of Aspergillus Species to this compound
The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for this compound against common Aspergillus species. These values serve as a template for presenting experimental findings.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus Species
| Aspergillus Species | Strain ID | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| A. fumigatus | ATCC 204305 | 64 - 256 | 128 | 256 |
| A. flavus | ATCC 200026 | 128 - 512 | 256 | 512 |
| A. niger | ATCC 16404 | 128 - 512 | 256 | 512 |
| A. terreus | ATCC MYA-363 | 256 - >512 | 512 | >512 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Table 2: Hypothetical Minimum Fungicidal Concentration (MFC) of this compound against Aspergillus Species
| Aspergillus Species | Strain ID | This compound MFC Range (µg/mL) |
| A. fumigatus | ATCC 204305 | 256 - 512 |
| A. flavus | ATCC 200026 | 512 - >512 |
| A. niger | ATCC 16404 | 512 - >512 |
| A. terreus | ATCC MYA-363 | >512 |
Experimental Protocols
The following protocols are adapted from the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.[1]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Aspergillus species.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Aspergillus isolates (e.g., A. fumigatus, A. flavus, A. niger)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader (optional)
-
Sterile distilled water
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10,240 µg/mL.
-
Further dilute this stock solution with RPMI-1640 medium to create a working stock solution.
-
-
Preparation of Microdilution Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microplate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Grow Aspergillus isolates on potato dextrose agar (PDA) slants at 35°C for 5-7 days.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the microplates at 35°C for 46-50 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or with a microplate reader by measuring absorbance at a specified wavelength (e.g., 530 nm).
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
Microplates from the completed MIC assay
-
Potato Dextrose Agar (PDA) plates
-
Sterile micropipettes
-
Incubator (35°C)
Procedure:
-
Subculturing:
-
Following the MIC determination, take a 20 µL aliquot from each well that shows complete inhibition of growth (i.e., at and above the MIC).
-
Spread each aliquot onto a separate PDA plate.
-
-
Incubation:
-
Incubate the PDA plates at 35°C for 48-72 hours, or until growth is visible in the control plates.
-
-
Determining the MFC:
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.
-
Visualizations
Caption: Workflow for MIC and MFC determination.
Caption: Hypothesized antifungal mechanisms of this compound.
References
Application Notes and Protocols for the Synthesis of Bulnesol Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Bulnesol derivatives and protocols for evaluating their enhanced bioactivity. This compound, a naturally occurring guaiane sesquiterpene alcohol, has demonstrated notable biological activities, including antifungal and cytotoxic effects. The strategic modification of the this compound scaffold presents a promising avenue for the development of novel therapeutic agents with improved potency and selectivity.
Introduction
This compound is a sesquiterpenoid that can be isolated from various plant sources.[1] Its inherent biological properties make it an attractive starting point for medicinal chemistry campaigns. The derivatization of the this compound core can lead to analogs with enhanced bioactivity, offering potential applications in antifungal, anti-inflammatory, and anticancer research. This document outlines synthetic strategies, protocols for bioactivity assessment, and explores the underlying signaling pathways.
Data Presentation: Bioactivity of Guaiane Sesquiterpene Derivatives
While specific data on a broad range of synthetic this compound derivatives is limited in publicly available literature, studies on structurally related guaiane sesquiterpene lactones provide valuable insights into the potential for enhancing bioactivity through chemical modification. The following tables summarize the cytotoxic and anti-inflammatory activities of various synthesized guaianolide derivatives.
Table 1: Cytotoxic Activity of Chlorinated Guaianolide Derivatives against Human Tumor Cell Lines [1][2]
| Compound | HL-60 (IC₅₀, µM) | U-937 (IC₅₀, µM) | U-937/Bcl-2 (IC₅₀, µM) | SK-MEL-1 (IC₅₀, µM) |
| Chlorohyssopifolin A | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.0 ± 0.5 | 3.8 ± 0.6 |
| Chlorohyssopifolin C | 3.2 ± 0.4 | 4.5 ± 0.6 | 5.1 ± 0.7 | 4.9 ± 0.8 |
| Chlorohyssopifolin D | 1.8 ± 0.2 | 2.2 ± 0.3 | 2.9 ± 0.4 | 2.5 ± 0.3 |
| Linichlorin A | 4.1 ± 0.5 | 5.3 ± 0.7 | 6.2 ± 0.9 | 5.8 ± 0.7 |
Data represents the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) and is presented as the mean ± standard deviation.
Table 2: Anti-inflammatory Activity of Synthetic Guaianolide Derivatives [3][4]
| Compound | Inhibition of NO Production in RAW 264.7 Macrophages (IC₅₀, µM) |
| 5 | > 50 |
| 6g | 14.8 |
| 7h | 22.3 |
| 7i | 18.3 |
| 7k | 17.4 |
| 8g | 7.0 |
Data represents the concentration of the compound required to inhibit nitric oxide (NO) production by 50% (IC₅₀) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Experimental Protocols
Protocol 1: Synthesis of a Representative Guaiane Sesquiterpene Derivative
This protocol is a representative example for the synthesis of a guaiane-type sesquiterpene derivative, inspired by methodologies for the synthesis of related compounds.[3][4]
Objective: To synthesize a derivative of a guaiane sesquiterpene scaffold.
Materials:
-
Starting material (e.g., α-santonin)
-
Anhydrous solvents (e.g., THF, DCM)
-
Reagents for specific transformations (e.g., photo-rearrangement, reduction, oxidation, esterification)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Scaffold Rearrangement: A guaiane framework can be constructed via photochemical rearrangement of a suitable starting material like α-santonin.[3][4] This is typically carried out in an appropriate solvent under UV irradiation.
-
Functional Group Interconversion: The rearranged scaffold can then undergo a series of reactions to introduce or modify functional groups. This may include reduction of ketones to alcohols, oxidation of alcohols to ketones, and protection/deprotection of sensitive groups.
-
Derivatization: The core guaiane structure can be derivatized to create a library of analogs. For example, hydroxyl groups can be esterified with various carboxylic acids to introduce different side chains.
-
Purification: After each synthetic step, the product should be purified, typically by silica gel column chromatography, to ensure the removal of unreacted starting materials and byproducts.
-
Characterization: The structure of the final derivatives should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[5][6][7]
Objective: To assess the in vitro cytotoxicity of synthesized this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., HL-60, A549)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells, and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 3: Antifungal Susceptibility Testing
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of this compound derivatives against fungal strains.[8][9][10][11]
Objective: To evaluate the antifungal activity of synthesized this compound derivatives.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
This compound derivatives dissolved in DMSO
-
Positive control antifungal agent (e.g., Amphotericin B)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
Some natural products have been shown to induce a form of programmed cell death called necroptosis. This pathway is of particular interest in cancer therapy as it can bypass apoptosis resistance. The diagram below illustrates a simplified representation of the TNF-α-induced necroptosis pathway, which involves the key proteins RIPK1, RIPK3, and MLKL.[12][13][14][15]
Caption: TNF-α-induced necroptosis signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for synthesis and bio-evaluation.
References
- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of guaiane-type sesquiterpene lactone derivatives with respect to inhibiting NO production in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. scielo.br [scielo.br]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The Gβγ-Src signaling pathway regulates TNF-induced necroptosis via control of necrosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Bulnesol as a Biomarker in Phytochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulnesol, a naturally occurring sesquiterpenoid alcohol, has emerged as a compound of significant interest in the field of phytochemistry and drug discovery. Found in the essential oils of various plants, including Pogostemon cablin (Patchouli) and Bulnesia sarmientoi (Palo Santo), this compound has demonstrated a range of biological activities, suggesting its potential as a valuable biomarker for therapeutic efficacy and phytochemical analysis.
These application notes provide a comprehensive overview of the current understanding of this compound's bioactivity and offer detailed protocols for its extraction, quantification, and for assays to investigate its potential as a biomarker. The information is intended to guide researchers in exploring the therapeutic applications of this compound and in utilizing it as a quantifiable marker in the development of novel phytomedicines.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its presence in plant extracts.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Activity Metric | Result | Reference |
| Fusarium moniliforme | In vitro | EC50 | 0.6 mg/mL | [1] |
| Fusarium solani | In vitro | % Inhibition (at 0.5 mg/mL) | 35.2% | [1] |
| Fusarium oxysporum | In vitro | % Inhibition (at 0.5 mg/mL) | 20.8% | [1] |
| Laetiporus sulphureus | In vitro | IC50 | 23.1 µg/mL | [2] |
| Lenzites betulina | In vitro | IC50 | 60.2 µg/mL | [2] |
Table 2: Composition of this compound in Bulnesia sarmientoi Essential Oil
| Component | Relative Concentration (%) | Analytical Method | Reference |
| This compound | 34.7% | GC-MS | [3] |
| Guaiol | 20.4% | GC-MS | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (Pogostemon cablin)
Objective: To extract the essential oil containing this compound from the dried leaves of Pogostemon cablin.
Materials:
-
Dried leaves of Pogostemon cablin
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separating funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh 100 g of dried and powdered Pogostemon cablin leaves and place them in the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using the heating mantle to boil the water.
-
Continue the distillation for 3-4 hours, collecting the essential oil that separates on top of the water in the collection tube of the Clevenger apparatus.
-
After the distillation is complete, carefully collect the essential oil from the apparatus using a separating funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark until further analysis.
Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of this compound in the extracted essential oil.
Materials:
-
Extracted essential oil from Protocol 1
-
This compound standard (analytical grade)
-
Hexane (GC grade)
-
GC-MS system equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in hexane (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of varying concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dilute a known volume of the extracted essential oil in hexane to a concentration expected to be within the calibration range.
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Parameters: Ion source temperature at 230°C, transfer line temperature at 280°C, and scan range of 40-500 amu.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Calculate the percentage of this compound in the essential oil.
-
Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition for each concentration of this compound.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for this compound's Anti-inflammatory Action
Based on molecular docking studies suggesting an interaction with xanthine oxidase and the known anti-inflammatory mechanisms of other sesquiterpenoids, a putative signaling pathway for this compound's anti-inflammatory effects can be proposed. This pathway likely involves the inhibition of pro-inflammatory mediators.
Caption: Putative anti-inflammatory pathway of this compound.
Experimental Workflow for Investigating this compound as a Biomarker
The following workflow outlines the steps to investigate this compound as a potential biomarker for the anti-inflammatory or anti-cancer efficacy of a plant extract.
Caption: Workflow for this compound biomarker validation.
Conclusion and Future Directions
The available evidence suggests that this compound possesses significant biological activities, particularly antifungal and potentially anti-inflammatory and anti-cancer effects. Its quantifiable presence in certain medicinal plants makes it a promising candidate for a biomarker of quality and therapeutic efficacy.
Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's bioactivities and to validate its role as a biomarker in preclinical and clinical studies. The protocols and workflows provided herein offer a foundational framework for researchers to embark on these investigations, ultimately contributing to the development of novel, evidence-based phytomedicines.
References
- 1. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Bulnesol in Topical Antifungal Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulnesol, a naturally occurring sesquiterpenoid alcohol, has demonstrated notable antifungal properties, positioning it as a promising candidate for the development of novel topical antifungal therapies.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound for topical delivery. The information is intended to guide researchers and drug development professionals in advancing the study of this compound for potential clinical applications.
This compound is characterized by its viscous, liquid nature and a distinct woody aroma.[2] It is soluble in organic solvents such as ethanol and hexane but exhibits limited solubility in water.[2] Its chemical stability makes it a suitable candidate for various formulation strategies.[2]
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's properties is essential for effective formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [2][4][5] |
| Molecular Weight | 222.37 g/mol | [2][5][6] |
| Appearance | Viscous liquid or solid powder | [2][6] |
| Solubility | Soluble in ethanol, hexane, chloroform, dichloromethane; Practically insoluble in water. | [2][4][7][8] |
| Melting Point | 69-70 °C | [4][5][7] |
| Boiling Point | Approximately 314 °C | [4] |
| LogP | 3.92 | [7] |
Antifungal Activity of this compound
This compound has shown efficacy against a range of fungal species. The following table summarizes available quantitative data on its antifungal activity.
| Fungal Species | Test Parameter | Value (mg/mL) | Reference |
| Fusarium moniliforme | EC₅₀ | 0.6 | [1][4] |
| Fusarium solani | % Inhibition (at 0.5 mg/mL) | 35.2% | [1][4] |
| Fusarium oxysporum | % Inhibition (at 0.5 mg/mL) | 20.8% | [1] |
| Laetiporus sulphureus | IC₅₀ | < 0.1 | [3] |
| Lenzites betulina | IC₅₀ | < 0.1 | [3] |
Proposed Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, the antifungal mechanism of sesquiterpenoids is generally attributed to their lipophilic nature, allowing them to disrupt the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the standardized broth microdilution method to determine the MIC of this compound against relevant fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans, Trichophyton rubrum) standardized to 0.5-2.5 x 10³ CFU/mL
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
Add the standardized fungal inoculum to each well.
-
Include a positive control (fungal inoculum without this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the positive control, assessed visually or by measuring absorbance.
Protocol 2: Formulation of a Topical Gel
This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of this compound.
Materials:
-
This compound
-
Ethanol
-
Propylene glycol
-
Carbopol® 940
-
Triethanolamine
-
Purified water
Procedure:
-
Disperse Carbopol® 940 in purified water with constant stirring until a uniform dispersion is obtained.
-
In a separate container, dissolve this compound in ethanol.
-
Add propylene glycol to the this compound solution and mix well.
-
Slowly add the this compound solution to the Carbopol dispersion with continuous stirring.
-
Neutralize the formulation by adding triethanolamine dropwise until a transparent gel of the desired consistency is formed.
-
Characterize the gel for pH, viscosity, and drug content.
Protocol 3: Ex Vivo Skin Permeation Study
This protocol outlines an ex vivo skin permeation study using a Franz diffusion cell to evaluate the skin penetration of the formulated this compound gel.
Materials:
-
Franz diffusion cells
-
Excised mammalian skin (e.g., porcine or rat skin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound topical gel formulation
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS and maintain the temperature at 32 ± 0.5°C.
-
Apply a known quantity of the this compound gel to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Methods for in vitro antifungal susceptibility testing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
Troubleshooting & Optimization
Bulnesol Technical Support Center: Troubleshooting Aqueous Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Bulnesol in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O. While it exhibits interesting biological activities, its utility in aqueous experimental systems is often hampered by its low water solubility and potential for chemical degradation. Understanding and overcoming these stability issues is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the known solubility limits of this compound in water?
This compound has very limited solubility in water.
| Property | Value | Reference |
| Estimated Water Solubility | 7.074 mg/L at 25 °C | [1] |
| Physical State | Viscous liquid or solid | [2][3] |
| Molecular Weight | 222.37 g/mol | [2][3] |
It is, however, soluble in organic solvents such as ethanol and hexane[2].
Troubleshooting Guide
Issue 1: Poor Dissolution of this compound in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness after adding this compound to your aqueous solution.
-
Inconsistent results between experimental replicates.
-
Lower than expected biological activity.
Possible Causes:
-
This compound's inherent hydrophobicity and low aqueous solubility.
-
Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
Solutions:
-
Use of a Co-solvent:
-
Protocol: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as ethanol or DMSO. Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consideration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cell viability or other biological parameters. It is recommended to keep the final solvent concentration below 1% (v/v) and to include a vehicle control in your experiments.
-
-
Complexation with Cyclodextrins:
-
Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate non-polar molecules like this compound, thereby increasing their aqueous solubility and stability[4][5].
-
Protocol:
-
Prepare an aqueous solution of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Add the this compound stock solution (prepared in a minimal amount of a suitable organic solvent) to the cyclodextrin solution.
-
Stir or sonicate the mixture until the this compound is fully dissolved. The molar ratio of this compound to cyclodextrin may need to be optimized.
-
-
Issue 2: Suspected Degradation of this compound During Experimentation
Symptoms:
-
Loss of biological activity over time.
-
Changes in the appearance (e.g., color) of the solution.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC, GC-MS).
Possible Causes:
-
pH-mediated hydrolysis or rearrangement: The stability of many organic molecules is pH-dependent.
-
Oxidation: Sesquiterpenoids can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This compound can be oxidized to form ketones or aldehydes[2].
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic compounds.
Solutions:
-
pH Optimization and Control:
-
Recommendation: Assess the stability of this compound across a range of pH values relevant to your experimental system. Prepare your aqueous solutions using buffers to maintain a constant pH.
-
Experimental Protocol for pH Stability Assessment:
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, 9).
-
Add this compound to each solution to a final desired concentration.
-
Incubate the solutions under controlled temperature and light conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and quantify the remaining this compound concentration using a validated analytical method such as HPLC-UV or GC-MS.
-
-
-
Minimizing Oxidation:
-
Recommendation: Degas your aqueous solutions by sparging with an inert gas (e.g., nitrogen or argon) before adding this compound.
-
Work in a low-oxygen environment (e.g., a glove box) if your experiments are highly sensitive to oxidation.
-
Avoid contamination with metal ions, which can catalyze oxidation reactions.
-
-
Protection from Light:
-
Recommendation: Conduct experiments in amber-colored vials or wrap your experimental containers in aluminum foil to protect them from light.
-
Minimize the exposure of your stock and working solutions to ambient light.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway that could be influenced by this compound.
References
Troubleshooting low yield in Bulnesol steam distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the steam distillation of Bulnesol and addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties relevant to steam distillation?
This compound is a sesquiterpenoid alcohol with the chemical formula C15H26O.[1][2] Its properties are critical for understanding its behavior during steam distillation:
-
High Boiling Point: this compound has a boiling point typically exceeding 250°C.[3] This means it is not volatile at room temperature and requires steam to be carried over during distillation.
-
Water Solubility: It has very limited solubility in water.[3][4] This property is essential for its separation from the aqueous distillate (hydrosol) after condensation.
-
Solubility in Organic Solvents: this compound is soluble in common organic solvents like ethanol and hexane, which is useful for post-distillation extraction.[3]
-
Source: It is a known constituent of essential oils from plants like guaiac wood (Bulnesia sarmienti) and patchouli (Pogostemon cablin).[4][5]
Q2: What is a typical yield for this compound from steam distillation?
The yield of this compound is highly dependent on the plant source, its genetic makeup, growing conditions, and the extraction method.[6][7] this compound is a component of patchouli oil, where the total essential oil yield can range from 0.2% to 3.0% of the plant material's dry weight.[8][9] The concentration of this compound within the essential oil itself can also vary. Therefore, a specific, universal yield for this compound cannot be stated, but optimizing the general essential oil yield is the primary step.
Q3: What are the most critical parameters affecting the yield of sesquiterpenoids like this compound?
Several factors significantly influence the final yield. These include pre-processing of the plant material, the distillation process itself, and post-extraction handling.[6][7] Key parameters to control are:
-
Biomass Preparation: The physical state of the plant material (e.g., particle size) is crucial.
-
Distillation Time: Due to their high boiling points, sesquiterpenoids often require longer distillation times for complete extraction.[10]
-
Steam Flow Rate and Pressure: The rate of steam injection affects the distillation speed and efficiency.
-
Liquid-to-Material Ratio: In hydrodistillation or water-steam distillation, the amount of water relative to the plant material can impact yield.[10]
Troubleshooting Guide for Low this compound Yield
This guide addresses specific problems you may encounter during the steam distillation process.
Problem 1: The overall essential oil yield is very low after several hours of distillation.
-
Possible Cause 1: Inadequate Biomass Preparation. The plant material may be too coarse, preventing efficient steam penetration and oil extraction. Conversely, if it's too fine, it can lead to clumping and the formation of channels, which also reduces efficiency.[11]
-
Recommendation: Grind the dried plant material to a consistent, moderate particle size. Experiment with different particle sizes to find the optimum for your specific biomass.
-
-
Possible Cause 2: Insufficient Distillation Time. Sesquiterpenoids like this compound are heavier and less volatile than monoterpenes, requiring longer distillation times to be completely extracted.[12]
-
Recommendation: Extend the distillation time. Collect fractions of the distillate over time (e.g., every hour) and analyze them for this compound content to determine when the extraction is complete. Studies have shown that for some plants, extending distillation from a few hours to 24 hours can continue to increase yield.[12]
-
-
Possible Cause 3: Suboptimal Steam Conditions. The steam may be "channeling" through the biomass, bypassing large portions of the material. The steam flow rate might also be too low or too high.
-
Recommendation: Ensure the biomass is packed uniformly in the still. The steam flow should be vigorous enough to agitate the material slightly but not so forceful that it creates large channels or pushes the material up against the condenser.
-
-
Possible Cause 4: Plant Material Quality. The concentration of this compound can vary significantly based on the plant's age, genetics, harvesting time, and drying conditions.[6][7]
-
Recommendation: Ensure you are using high-quality, properly identified plant material. If possible, source material that has been analyzed for its essential oil content. Drying the biomass before distillation is a common practice that can influence yield.
-
Problem 2: The distillate is cloudy or emulsified, and the oil layer is not separating properly.
-
Possible Cause 1: Co-distillation of Surfactant-like Compounds. Some plant materials contain compounds that can act as emulsifiers, preventing the oil and water from separating cleanly.
-
Recommendation: After collection, transfer the entire distillate to a separatory funnel. Add a saturated sodium chloride (NaCl) solution (salting out). This increases the polarity of the aqueous phase, forcing the less polar essential oil to separate more effectively.
-
-
Possible Cause 2: Overly Vigorous Boiling/Steam Flow. Excessively high steam velocity can cause fine droplets of oil to be suspended in the water, forming a stable emulsion.
-
Recommendation: Reduce the heating rate or steam flow to maintain a steady, gentle distillation rate.
-
Problem 3: The collected essential oil has a low concentration of this compound.
-
Possible Cause 1: Incomplete Distillation. As a higher boiling point compound, this compound may be one of the last components to distill over. Stopping the process prematurely will result in an oil rich in more volatile components but poor in sesquiterpenoids.
-
Recommendation: As with low overall yield, extend the distillation time and analyze fractions to track the composition of the extracted oil over the duration of the process.
-
-
Possible Cause 2: Thermal Degradation. Although steam distillation occurs at approximately 100°C, prolonged exposure to heat can potentially degrade sensitive compounds.
-
Recommendation: While longer times are needed, ensure the process is efficient. Using "dry steam" (steam generated in a separate vessel) can sometimes provide better control and prevent scorching of the plant material compared to direct water-and-steam distillation.[13]
-
Data Presentation
Effective troubleshooting requires careful data collection. When optimizing your distillation, summarize your findings in a structured table.
Table 1: Example Data for Optimizing this compound Yield via Steam Distillation
| Experiment ID | Biomass Particle Size (mm) | Distillation Time (hours) | Steam Flow Rate ( kg/hr ) | Essential Oil Yield (%) | This compound Content in Oil (%) |
| BN-01 | 5 | 4 | 1.0 | 0.8 | 15 |
| BN-02 | 2 | 4 | 1.0 | 1.2 | 18 |
| BN-03 | 2 | 8 | 1.0 | 1.8 | 25 |
| BN-04 | 2 | 8 | 1.5 | 2.1 | 28 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Experimental Protocols
Protocol: Steam Distillation of this compound from Dried Patchouli Leaves
1. Biomass Preparation: a. Dry the patchouli leaves in a well-ventilated area away from direct sunlight until they are brittle. b. Grind the dried leaves using a mechanical grinder to achieve a particle size of approximately 2-4 mm.
2. Apparatus Setup: a. Assemble the steam distillation apparatus, ensuring all glassware is clean and free of cracks.[14] A typical setup includes a steam generator, a still (biomass flask), a condenser, and a collection vessel (e.g., a separatory funnel or essencier). b. Place the ground patchouli leaves (e.g., 500 g) into the still, ensuring uniform packing. c. Connect the steam generator and condenser. Start the flow of cold water through the condenser.[14]
3. Distillation: a. Begin introducing steam into the bottom of the still. Adjust the steam flow rate to ensure a steady distillation rate, aiming for approximately 1-2 mL of distillate collected per minute. b. Continue distillation for a minimum of 6-8 hours. For optimization, collect the distillate in separate fractions every 2 hours. c. Monitor the process for any signs of channeling or flooding.[15]
4. Product Collection and Work-up: a. The distillate, a mixture of water (hydrosol) and essential oil, will collect in the receiver. b. Once the distillation is complete, allow the collected distillate to cool to room temperature to improve phase separation. c. If an emulsion has formed, add 10% (v/v) of a saturated NaCl solution to the collection vessel and mix gently. d. Separate the essential oil layer from the aqueous layer using a separatory funnel. e. Dry the collected essential oil over anhydrous sodium sulfate (Na2SO4), then decant or filter to remove the drying agent. f. Store the final oil in a sealed, airtight amber glass vial at 4°C.
5. Analysis: a. Determine the yield of the essential oil (mass of oil / mass of dry biomass * 100). b. Analyze the chemical composition of the oil, specifically the concentration of this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
The following diagrams illustrate the troubleshooting workflow and the relationships between key experimental parameters.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Natural Product Description|this compound [sinophytochem.com]
- 2. This compound | C15H26O | CID 90785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-431687) | 22451-73-6 [evitachem.com]
- 4. This compound, 22451-73-6 [thegoodscentscompany.com]
- 5. ntc-spice.com [ntc-spice.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Bioactive Compounds from Patchouli Extracted via Supercritical Carbon Dioxide (SC-CO2) Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Optimizing Crystallization Conditions for Pure Bulnesol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of Bulnesol. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this sesquiterpenoid alcohol.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the crystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound fails to crystallize and remains an oil or wax. | The concentration of this compound is too low, or the cooling process is too rapid. The chosen solvent may be too good, keeping it in solution even at low temperatures. The presence of impurities can also inhibit crystallization. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Try a slower cooling rate. Place the container in an insulated bath (e.g., a beaker with paper towels) or a programmable cooling bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 4. Add a seed crystal of pure this compound if available. 5. Try a different solvent or a solvent mixture. For waxy compounds, a mixture of a good solvent and a poor solvent (anti-solvent) can be effective.[1] |
| Only a very small amount of crystals form (low yield). | The initial concentration of this compound was too low. Too much solvent was used. The cooling temperature is not low enough. | 1. Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization. 2. Cool the solution to a lower temperature (e.g., from 4°C to -20°C) to decrease the solubility of this compound further. |
| Crystals are very small or form a powder. | Crystallization occurred too quickly due to rapid cooling or high supersaturation. The solution was agitated during the cooling process. | 1. Re-dissolve the solid by heating and allow it to cool more slowly. 2. Use a solvent system in which this compound has slightly higher solubility at room temperature. 3. Ensure the crystallization vessel is left undisturbed during the cooling and crystal growth phase. |
| The resulting crystals are discolored or appear impure. | Impurities were co-crystallized with this compound. The starting material was not sufficiently pure. | 1. Perform a recrystallization step. Dissolve the crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. 2. Consider a pre-purification step before crystallization, such as column chromatography, to remove significant impurities. |
| This compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of this compound (69-70°C). The concentration of this compound is too high, leading to supersaturation at a temperature above its melting point. | 1. Choose a solvent with a lower boiling point.[2] 2. Start with a more dilute solution and allow the solvent to evaporate slowly at a temperature below this compound's melting point. 3. Use a solvent mixture to modulate the solubility and crystallization temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
A1: Based on its structure as a moderately polar sesquiterpenoid alcohol, good solvent choices would be non-polar to moderately polar solvents. Hexane and petroleum ether are excellent starting points, especially for cooling crystallization.[3] Ethanol and methanol are reported to be good solvents, so they could be used in a solvent/anti-solvent system, with water as a potential anti-solvent. Always perform small-scale solvent screening to determine the best option for your specific sample.
Q2: At what temperature should I crystallize this compound?
A2: The optimal temperature depends on the solvent and the concentration of this compound. For cooling crystallization from a non-polar solvent like hexane, a stepwise cooling approach is recommended. Start by cooling to room temperature, then move to a refrigerator (4°C), and if necessary, to a freezer (-10°C to -20°C).
Q3: My this compound is part of an essential oil mixture. Do I need to pre-purify it before crystallization?
A3: Yes, for optimal results, it is highly recommended to enrich the concentration of this compound before attempting crystallization. Fractional distillation under reduced pressure is an effective method to increase the purity of this compound to a level where crystallization is more likely to be successful.
Q4: How can I improve the purity of my this compound crystals?
A4: Recrystallization is the most effective method to improve the purity of your crystalline this compound. This involves dissolving the obtained crystals in a minimal amount of a suitable hot solvent and allowing them to cool slowly to form new, purer crystals, leaving impurities behind in the mother liquor.
Q5: What should I do if my crystals are needle-shaped and difficult to handle?
A5: Needle-like crystals can be a result of rapid crystal growth. To obtain more equant crystals, try slowing down the crystallization process by reducing the cooling rate. You can also experiment with different solvents or add a small amount of a co-solvent, which can sometimes alter the crystal habit.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| Melting Point | 69-70 °C |
| Appearance | White crystalline solid |
| General Solubility | Soluble in ethanol, hexane; Slightly soluble in chloroform, dichloromethane, methanol; Limited solubility in water. |
Table 2: Suggested Solvents for this compound Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |
| n-Hexane | Non-polar | 69 | Good for cooling crystallization due to the significant difference in solubility at high and low temperatures for moderately polar compounds. |
| Petroleum Ether | Non-polar | 40-60 | Similar to hexane, a good choice for initial cooling crystallization trials. |
| Ethanol | Polar | 78 | Can be used as the "good" solvent in a solvent/anti-solvent system, potentially with water as the anti-solvent. |
| Acetone | Polar aprotic | 56 | Can be explored as a solvent for recrystallization, but its high volatility requires careful handling. |
| Ethyl Acetate | Moderately polar | 77 | A versatile solvent that may provide a good balance of solubility for effective crystallization. |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., n-Hexane)
This protocol is suitable for this compound that has been pre-purified to a concentration of >80%.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot n-hexane. Heat the solvent gently on a hot plate in a fume hood. Add the hot solvent portion-wise to the this compound until it is completely dissolved.
-
Cooling and Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Once at room temperature, if crystals have formed, you can proceed to the next step. If not, or to increase the yield, place the flask in a refrigerator at 4°C for several hours or overnight.
-
For maximum yield, the flask can subsequently be moved to a freezer at -20°C.
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Wet the filter paper with a small amount of cold n-hexane.
-
Quickly pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or petri dish and let them air dry in a fume hood to remove any residual solvent. For higher purity, drying in a vacuum oven at a temperature well below the melting point is recommended.
-
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful if this compound is too soluble in a particular solvent even at low temperatures.
-
Dissolution: Dissolve the impure this compound in a minimal amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent or anti-solvent (e.g., water) dropwise to the solution while gently stirring.
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time. To improve the yield, the container can be cooled in a refrigerator.
-
Isolation and Drying: Follow steps 3 and 4 from Protocol 1, using a cold mixture of the solvent and anti-solvent to wash the crystals.
Mandatory Visualizations
References
Technical Support Center: Identification of Bulnesol Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of bulnesol degradation products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high.- Sample overload. | - Optimize the mobile phase gradient or isocratic composition.- Use a new column or a column with a different stationary phase.- Reduce the flow rate.- Decrease the injection volume or sample concentration. |
| Ghost Peaks (Extraneous Peaks) | - Contaminated mobile phase or injection solvent.- Carryover from previous injections.- Sample degradation in the autosampler. | - Use fresh, high-purity solvents.- Implement a needle wash step between injections.- Ensure the autosampler is temperature-controlled. |
| Baseline Noise or Drift | - Contaminated solvents or detector flow cell.[1][2]- Air bubbles in the system.[3]- Temperature fluctuations.[1] | - Use freshly prepared HPLC-grade solvents and degas the mobile phase.[1]- Purge the pump to remove air bubbles.[3]- Use a column oven to maintain a stable temperature.[1] |
| Peak Tailing | - Interaction of basic analytes with acidic silanol groups on the column.[4]- Column overload.- Presence of contaminants.[5] | - Use a base-deactivated column or add a basic modifier (e.g., triethylamine) to the mobile phase.[4]- Reduce the sample concentration.- Ensure proper sample preparation to remove interfering substances.[5] |
| Peak Fronting | - Poor column performance.- Inadequate mobile phase flow rate.- Sample solvent incompatible with the mobile phase. | - Replace the column.- Optimize the flow rate.- Dissolve the sample in the mobile phase whenever possible. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column aging or degradation.- Fluctuations in flow rate or temperature.[1] | - Prepare fresh mobile phase for each run.- Replace the column if it's old or has been subjected to harsh conditions.- Ensure the HPLC system is properly maintained and calibrated.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: this compound, a sesquiterpenoid alcohol, is susceptible to degradation under various stress conditions. The most common degradation pathway is oxidation. As a tertiary alcohol, this compound can be oxidized to form corresponding ketones or aldehydes, though this may involve skeletal rearrangements under certain conditions.[6] Hydrolysis is less likely to be a major degradation pathway for this compound itself unless it has been esterified.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of the analytical method.[7][8][9] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposing the drug substance to UV light (254 nm) and visible light for an extended period.
The extent of degradation should ideally be between 5-20%.[10]
Q3: What type of HPLC column is suitable for analyzing this compound and its degradation products?
A3: A reversed-phase C18 column is a common and effective choice for the separation of sesquiterpenoids like this compound and its potential degradation products. These columns provide good resolution and are compatible with a wide range of mobile phases.
Q4: How can I identify the unknown peaks in my chromatogram after a forced degradation study?
A4: The identification of unknown degradation products typically requires hyphenated techniques such as HPLC-MS (Mass Spectrometry) or HPLC-MS/MS. These methods provide mass-to-charge ratio (m/z) and fragmentation data, which are crucial for structure elucidation. For definitive structure confirmation, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy may be necessary after isolating the degradation products using preparative HPLC.
Quantitative Data from a Hypothetical Forced Degradation Study
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Stress Condition | This compound (% Assay) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) | Total Degradation (%) |
| Control | 99.8 | Not Detected | Not Detected | 0.2 |
| 0.1 M HCl, 60°C, 24h | 95.2 | 1.5 | 0.8 | 4.8 |
| 0.1 M NaOH, 60°C, 24h | 92.5 | 2.1 | 1.3 | 7.5 |
| 3% H₂O₂, RT, 24h | 85.7 | 8.9 | 2.5 | 14.3 |
| Thermal (105°C), 48h | 98.1 | 0.5 | Not Detected | 1.9 |
| Photolytic (UV/Vis) | 96.4 | 1.2 | 0.9 | 3.6 |
Experimental Protocols
Protocol for HPLC Analysis of this compound and its Degradation Products
This protocol describes a general method for the analysis of this compound and its degradation products. Method optimization may be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detector: 210 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
-
Sample Preparation:
-
Dissolve the this compound standard or degradation sample in the mobile phase (50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Experimental workflow for identifying this compound degradation products.
Caption: Logical relationship in a forced degradation study.
References
- 1. developed rp-hplc method: Topics by Science.gov [science.gov]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Occurrence, biological activity and metabolism of 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the GC-MS analysis of Bulnesol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Bulnesol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound GC-MS analysis?
A1: The most common interferences in this compound analysis arise from the sample matrix, particularly in complex mixtures like essential oils. These can be broadly categorized as:
-
Co-eluting Compounds: Structurally similar compounds, especially other sesquiterpenoid alcohols and hydrocarbons, that have similar retention times to this compound on the GC column.
-
Matrix Effects: Components of the sample matrix that can enhance or suppress the ionization of this compound in the MS source, leading to inaccurate quantification.[1]
-
Sample Preparation Artifacts: Contaminants introduced during extraction, derivatization, or handling, such as solvents, plasticizers, or by-products of chemical reactions.
Q2: My this compound peak is showing significant tailing. What could be the cause?
A2: Peak tailing for an alcohol like this compound is often due to active sites within the GC system. This can be caused by:
-
Contaminated or non-inert liner: The glass liner in the injector can accumulate non-volatile residues or have active silanol groups that interact with the hydroxyl group of this compound.
-
Column degradation: The stationary phase at the head of the column can degrade over time, exposing active sites.
-
Improper column installation: A poor cut on the column or incorrect installation depth can create dead volume and active sites.
Q3: Is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization, such as silylation, is not always necessary for the analysis of sesquiterpenoid alcohols like this compound.[2] However, it can be a useful strategy to:
-
Improve peak shape: Derivatization blocks the active hydroxyl group, reducing interactions with active sites in the GC system and minimizing peak tailing.
-
Increase volatility: This can sometimes lead to shorter retention times and sharper peaks.
-
Enhance mass spectral identification: The resulting derivative will have a different fragmentation pattern that may be more characteristic.
The decision to derivatize depends on the specific analytical challenges, such as peak shape issues or the need for very low detection limits.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and other sesquiterpenoids, particularly Guaiol.
Guaiol is a common isomer of this compound and a major component in Guaiacwood oil, a primary source of this compound, making co-elution a significant challenge. [1][3]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate chromatographic separation | Optimize the GC oven temperature program. A slower ramp rate (e.g., 2-5 °C/min) during the elution window of sesquiterpenoid alcohols can improve separation.[4] | Increased separation between this compound and Guaiol peaks. |
| Inappropriate GC column | Use a mid-polarity column (e.g., 50% phenyl-methylpolysiloxane) or a column with a different selectivity to alter the elution order of polar and non-polar compounds. | Enhanced resolution of isomeric sesquiterpenoid alcohols. |
| High carrier gas flow rate | Reduce the carrier gas flow rate to increase the interaction of the analytes with the stationary phase. | Improved separation, although analysis time may increase. |
Problem 2: Inaccurate quantification of this compound.
Matrix effects from complex samples like essential oils can significantly impact the accuracy of quantification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Signal enhancement or suppression | Employ a matrix-matched calibration. Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects. | More accurate quantification of this compound. |
| No suitable blank matrix available | Use the standard addition method. Add known amounts of a this compound standard to the sample to create a calibration curve within the sample matrix itself. | Correction for proportional matrix effects, leading to improved accuracy. |
| Variability in injection volume or instrument response | Utilize an internal standard. Add a known concentration of a suitable internal standard (a compound not present in the sample with similar chemical properties to this compound) to all samples and standards. | Normalization of the this compound peak area to the internal standard peak area, correcting for variations and improving precision. |
Problem 3: Presence of ghost peaks or baseline instability.
Contamination in the GC-MS system can lead to extraneous peaks and an unstable baseline, interfering with the detection and integration of the this compound peak.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated injector | Replace the injector liner and septum. Bake out the injector at a high temperature. | Elimination of ghost peaks originating from the injector. |
| Column bleed | Condition the GC column according to the manufacturer's instructions. Ensure the final oven temperature does not exceed the column's maximum operating temperature. | A stable baseline with reduced noise. |
| Contaminated carrier gas or gas lines | Use high-purity carrier gas and install or replace gas purifiers. | Reduction of baseline noise and elimination of contaminant peaks. |
Experimental Protocols
Protocol 1: Extraction of this compound from Guaiacwood Oil
This protocol describes a general method for preparing Guaiacwood oil for GC-MS analysis.
-
Sample Preparation: Accurately weigh approximately 50 mg of Guaiacwood oil into a 10 mL volumetric flask.
-
Dilution: Dilute the oil to the mark with a suitable volatile solvent such as hexane or ethyl acetate.
-
Internal Standard (Optional but Recommended): If an internal standard is used for quantification, add a known concentration of the internal standard solution to the flask before final dilution. A suitable internal standard could be a C13 or C15 n-alkane, which is unlikely to be present in the essential oil.
-
Homogenization: Mix the solution thoroughly by vortexing.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound and other sesquiterpenoids. Optimization will likely be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System: | Agilent 7890A or similar |
| Mass Spectrometer: | Agilent 5975C or similar |
| Column: | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature: | 250 °C |
| Injection Volume: | 1 µL |
| Injection Mode: | Split (split ratio 50:1) |
| Carrier Gas: | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program: | Initial temperature 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min. |
| Transfer Line Temperature: | 280 °C |
| Ion Source Temperature: | 230 °C |
| Quadrupole Temperature: | 150 °C |
| Ionization Mode: | Electron Ionization (EI) at 70 eV |
| Scan Range: | m/z 40-400 |
Data Presentation
Table 1: Potential Co-eluting Interferences for this compound in Essential Oils
| Compound | Compound Type | Common Matrix | Potential for Co-elution |
| Guaiol | Sesquiterpenoid Alcohol (Isomer) | Guaiacwood Oil | High |
| α-Guaiene | Sesquiterpene Hydrocarbon | Patchouli Oil | Moderate |
| δ-Guaiene | Sesquiterpene Hydrocarbon | Patchouli Oil | Moderate |
| γ-Eudesmol | Sesquiterpenoid Alcohol | Guaiacwood Oil | Moderate |
| Elemol | Sesquiterpenoid Alcohol | Guaiacwood Oil | Moderate |
| Patchouli Alcohol | Sesquiterpenoid Alcohol | Patchouli Oil | Low to Moderate |
Visualizations
Caption: A logical workflow for troubleshooting common issues in GC-MS analysis of this compound.
References
- 1. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Bulnesol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the oxidation of Bulnesol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a sesquiterpenoid tertiary alcohol with the chemical formula C15H26O. While tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols, the unsaturated nature of this compound's sesquiterpenoid structure makes it susceptible to autoxidation over time, especially when exposed to air, light, and elevated temperatures. This degradation can lead to the formation of impurities, altering its physical, chemical, and biological properties, which is a critical concern in research and drug development.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The primary factors that can accelerate the oxidation of this compound during storage include:
-
Oxygen: Direct contact with atmospheric oxygen is the main driver of autoxidation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light: Exposure to UV or visible light can provide the energy to initiate and propagate oxidative chain reactions.
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidation reactions.
Q3: What are the recommended short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Atmosphere | Light Condition | Container |
| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Headspace flushed with inert gas (e.g., argon, nitrogen) | Protected from light (amber vial or stored in the dark) | Tightly sealed glass vial with a PTFE-lined cap |
| Long-Term (> 1 month) | -20°C or lower (Frozen) | Headspace flushed with inert gas (e.g., argon, nitrogen) | Protected from light (amber vial or stored in the dark) | Tightly sealed glass vial with a PTFE-lined cap |
Q4: Can I use antioxidants to prevent the oxidation of this compound?
Yes, the addition of a suitable antioxidant can help to inhibit the oxidation of this compound. The choice of antioxidant and its concentration should be carefully considered and validated for your specific application to ensure it does not interfere with downstream experiments.
Q5: How can I monitor the stability of my stored this compound?
The stability of this compound can be monitored by periodically analyzing the sample using a stability-indicating analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. Changes in the peak area of this compound and the appearance of new peaks corresponding to degradation products can be tracked over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration or change in the physical appearance of this compound. | Oxidation or contamination. | 1. Discontinue use of the affected batch. 2. Analyze a sample using GC-MS to identify degradation products. 3. Review storage procedures to ensure they align with recommendations. |
| Appearance of new peaks in the GC-MS chromatogram of a stored sample. | Degradation of this compound. | 1. Attempt to identify the degradation products by interpreting the mass spectra. 2. Quantify the level of degradation by comparing the peak area of this compound to the total peak area. 3. If degradation is significant, consider optimizing storage conditions (e.g., lower temperature, use of antioxidant). |
| Inconsistent experimental results using different batches of this compound. | Variation in the purity of this compound due to degradation. | 1. Analyze all batches of this compound by GC-MS to assess their purity before use. 2. Implement a strict storage and handling protocol for all this compound stocks. 3. Qualify new batches of this compound to ensure they meet the required specifications. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish degradation pathways.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amber glass vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Oxidative Degradation:
-
Prepare a solution of this compound in methanol (e.g., 1 mg/mL).
-
Add hydrogen peroxide to a final concentration of 3%.
-
Incubate a sample at room temperature and another at 50°C, both protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by GC-MS.
-
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a mixture of methanol and 1 M HCl (1:1 v/v).
-
Incubate a sample at 50°C, protected from light.
-
Withdraw aliquots at various time points, neutralize with NaOH, and analyze by GC-MS.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in a mixture of methanol and 1 M NaOH (1:1 v/v).
-
Incubate a sample at 50°C, protected from light.
-
Withdraw aliquots at various time points, neutralize with HCl, and analyze by GC-MS.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an amber vial and incubate at an elevated temperature (e.g., 60°C).
-
At various time points, dissolve a portion of the sample in methanol and analyze by GC-MS.
-
-
Photodegradation:
-
Prepare a solution of this compound in methanol in a clear glass vial.
-
Expose the sample to a light source (e.g., UV lamp or direct sunlight).
-
Withdraw aliquots at various time points and analyze by GC-MS.
-
Protocol 2: Long-Term Stability Study of this compound
This protocol outlines a systematic approach to evaluate the stability of this compound under recommended storage conditions.
Materials:
-
This compound
-
Selected antioxidant (e.g., BHT, alpha-tocopherol)
-
Inert gas (argon or nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Refrigerator (2-8°C)
-
Freezer (-20°C)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound in amber glass vials.
-
For samples with antioxidant, add the chosen antioxidant at a predetermined concentration (e.g., 0.1% w/w).
-
Flush the headspace of each vial with an inert gas before sealing.
-
-
Storage:
-
Store the vials at two different temperature conditions: 2-8°C and -20°C.
-
Protect all samples from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 3, 6, 12, 24 months), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by GC-MS to determine the purity of this compound and identify any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms over time to assess the rate of degradation under each condition.
-
Quantify the remaining percentage of this compound at each time point.
-
Data Presentation
Table 1: Recommended Antioxidants for Sesquiterpenoid Alcohols
| Antioxidant | Typical Concentration (% w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | A commonly used synthetic antioxidant. Effective at low concentrations. |
| Alpha-Tocopherol (Vitamin E) | 0.1 - 0.5 | A natural antioxidant. May be preferred for applications where synthetic antioxidants are a concern. |
| Rosemary Extract | 0.1 - 1.0 | A natural antioxidant containing multiple phenolic compounds. |
| Clove Essential Oil | 0.02 - 0.1 | Contains a high concentration of eugenol, a potent natural antioxidant.[1] |
Disclaimer: The efficacy of these antioxidants for this compound has not been specifically reported. The recommended concentrations are based on general use in essential oils and other sensitive organic compounds. It is crucial to perform a stability study to determine the optimal antioxidant and concentration for your specific needs.
Visualizations
References
Technical Support Center: Optimizing Bulnesol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Bulnesol synthesis. The information is compiled from key synthetic routes and aims to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound?
A1: The main approaches to this compound synthesis involve multi-step sequences starting from readily available precursors. One notable route, developed by Heathcock and Ratcliffe, utilizes a solvolytic rearrangement of a decalyl tosylate to form the characteristic hydroazulene skeleton of this compound.[1] Another key strategy, reported by Andersen and Uh, employs a photochemical cycloaddition product of citral as a starting material, followed by a key intramolecular cyclization of an olefinic aldehyde.[2][3]
Q2: What is a common yield-limiting step in the Heathcock synthesis?
A2: A critical and often yield-limiting step in the Heathcock synthesis is the solvolytic rearrangement of the decalyl tosylate intermediate.[1] This step can be sensitive to reaction conditions, and competing elimination reactions or the formation of undesired rearranged products can lower the overall efficiency. Careful control of temperature and solvent polarity is crucial for maximizing the yield of the desired hydroazulene product.
Q3: Are there common side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur. For instance, during the cyclization of olefinic aldehydes, the formation of diastereomeric mixtures of hydroxyl epimers and various olefin isomers can complicate purification and reduce the yield of the target compound.[3] In other steps, such as those involving strong acids or bases, unexpected rearrangements or epimerization at stereocenters can occur. For example, attempts to condense diethyl malonate with photocitral-A under various catalytic conditions led to extensive epimerization.[2]
Q4: How can the stereochemistry of key intermediates be controlled?
A4: Stereocontrol is a critical aspect of this compound synthesis. In the Heathcock route, the relative stereochemistry is established early in the synthesis of a decalin precursor, which then directs the stereochemical outcome of the subsequent rearrangement.[1] The Andersen synthesis leverages the stereochemistry of the starting photocitral-A and aims for a concerted electrocyclic mechanism during the key cyclization step to control the formation of the desired stereoisomer.[2][3]
Troubleshooting Guides
Problem 1: Low yield during the solvolytic rearrangement of the decalyl tosylate.
| Possible Cause | Suggested Solution |
| Incorrect solvent polarity. | Optimize the solvent system. The polarity of the solvent can significantly influence the reaction pathway, favoring either rearrangement or elimination. Experiment with a range of buffered solvent systems. |
| Reaction temperature is too high or too low. | Carefully control the reaction temperature. Higher temperatures may favor elimination side products, while lower temperatures might lead to incomplete reaction. Perform small-scale experiments to determine the optimal temperature. |
| Purity of the tosylate precursor. | Ensure the decalyl tosylate is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. Recrystallize or chromatograph the tosylate if necessary. |
Problem 2: Formation of multiple isomers during the intramolecular cyclization of the olefinic aldehyde.
| Possible Cause | Suggested Solution |
| Non-optimal Lewis acid catalyst. | Screen a variety of Lewis acids and their concentrations. The nature of the Lewis acid can influence the transition state of the cyclization and affect the stereochemical outcome. |
| Reaction conditions favoring equilibrium. | Run the reaction under kinetic control (e.g., lower temperatures) to favor the formation of the thermodynamically less stable, but desired, isomer if applicable. |
| Difficult purification of isomers. | Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for the separation of closely related isomers.[2] |
Experimental Protocols
Key Experiment: Solvolytic Rearrangement of a Decalyl Tosylate (Heathcock Route)
This protocol is a generalized representation based on the synthesis described by Heathcock and Ratcliffe.[1]
-
Preparation of the Tosylate: The precursor alcohol is dissolved in pyridine at 0°C.
-
p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction is stirred at 0°C for 4 hours.
-
The reaction mixture is then poured into ice-water and extracted with ether.
-
The organic layer is washed sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude tosylate. The product should be used immediately or stored under an inert atmosphere at low temperature.
-
Rearrangement: The crude tosylate is dissolved in an appropriate buffered solvent (e.g., acetic acid with sodium acetate).
-
The solution is heated to a specific temperature (e.g., 70°C) and monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with a suitable solvent (e.g., pentane).
-
The organic extracts are washed, dried, and concentrated.
-
The resulting product, containing α-bulnesene and other isomers, is purified by column chromatography or preparative GC.
Key Experiment: Intramolecular Cyclization of an Olefinic Aldehyde (Andersen Route)
This protocol is a generalized representation based on the synthesis described by Andersen and Uh.[2][3]
-
The olefinic aldehyde precursor is dissolved in a dry, inert solvent (e.g., dichloromethane) under an argon atmosphere.
-
The solution is cooled to a low temperature (e.g., -78°C).
-
A Lewis acid (e.g., SnCl₄, 1.1 equivalents) is added dropwise.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is allowed to warm to room temperature and extracted with ether.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product, a mixture of hydroxy epimers and olefin isomers, is purified by column chromatography.
Quantitative Data Summary
Table 1: Comparison of Overall Yields for this compound Synthesis
| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Heathcock & Ratcliffe | Unsaturated keto alcohol | 17 | Not explicitly stated as a single value | [1] |
| Andersen & Uh | Photocitral-A | ~7 | 21 | [2] |
Table 2: Selected Step Yields in this compound Syntheses
| Reaction Step | Synthetic Route | Yield (%) | Notes | Reference |
| Formation of crystalline methylenedecalin | Heathcock & Ratcliffe | 84 | Key intermediate for stereocontrol. | [1] |
| SN2 displacement with sodiomalonate | Andersen & Uh | 91 | Over two steps from photocitral-A. | [2] |
| Aldehyde Cyclization | Andersen & Uh | ~60 | Yields a mixture of isomers. | [3] |
Visualizations
Caption: Comparative workflow of two major synthetic routes to this compound.
Caption: A logical troubleshooting workflow for addressing low-yield reactions.
References
Technical Support Center: Scaling Up Bulnesol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and purification of Bulnesol for commercial applications. It includes frequently asked questions and detailed troubleshooting guides to address challenges encountered during experimental and scale-up processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it commercially relevant? A1: this compound is a naturally occurring sesquiterpenoid alcohol with a distinct woody aroma.[1] It is a major component of Guaiac wood oil, which is used as a fragrance ingredient in soaps and perfumery.[2][3] Its potential scientific applications include use as an antifungal and antimicrobial agent, making it a candidate for the development of natural fungicides.[1][4]
Q2: What is the primary natural source of this compound? A2: The primary source of this compound is the heartwood of the Bulnesia sarmientoi tree, commonly known as Palo Santo or Guaiac wood, which grows in the Gran Chaco region of South America.[2][3] The essential oil obtained from this wood, Oil of Guaiac, is rich in this compound.[2]
Q3: What are the key physical and chemical properties of this compound? A3: this compound is a semi-solid or crystalline powder at room temperature, melting around 69-70°C.[5][6] It is soluble in organic solvents like ethanol and hexane but has very limited solubility in water.[1][5] It has a molecular formula of C15H26O.[6][7]
Q4: What are the principal methods for extracting this compound on a commercial scale? A4: The most common industrial method is steam distillation of the wood and sawdust from Bulnesia sarmientoi to produce Guaiac wood oil, which typically contains 40-45% this compound.[8][9][10] For isolating pure this compound, subsequent purification steps are necessary. Alternative methods include solvent extraction and supercritical fluid extraction (SFE).[11][12]
Q5: Are there regulatory or sustainability concerns for sourcing the raw material? A5: Yes, the Bulnesia sarmientoi tree is CITES (Convention on International Trade in Endangered Species) restricted due to overuse.[3] This regulation controls harvesting and trade, which is a critical consideration for sustainable and legal commercial scaling. Any large-scale operation must ensure compliance with these international regulations.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O | [1][6] |
| Molecular Weight | 222.37 g/mol | [1][6] |
| Appearance | Yellowish semi-solid mass or powder | [2][13] |
| Melting Point | 69-70 °C | [5][6] |
| Boiling Point | 136-138 °C @ 760 mmHg | [5][6] |
| Solubility | Soluble in ethanol, hexane; Insoluble in water | [1][5] |
| Odor | Spicy, woody, soft rose-like | [1][2][5] |
Table 2: Comparison of Solvents for Sesquiterpenoid Extraction
| Solvent/System | Polarity | Boiling Point (°C) | Advantages | Disadvantages | Source(s) |
| n-Hexane | Non-polar | 69 | Good selectivity for non-polar sesquiterpenoids. | Flammable; potential neurotoxin. | [14] |
| Ethanol | Polar | 78.4 | "Green" solvent; effective for a range of compounds. | May co-extract water-soluble impurities. | [11][14] |
| Acetone | Polar Aprotic | 56 | Good solvent power for various phytochemicals. | Highly flammable; can be reactive. | [15][16] |
| Hexane:Acetone (1:1) | Mixed | ~60 | Optimal for extracting a broad range of terpenoids. | Requires careful solvent recovery and separation. | [15][16] |
| Supercritical CO₂ | Tunable | 31.1 (critical) | "Green" solvent; highly selective; no residual solvent. | High initial equipment cost; requires high pressure. | [11][17] |
Table 3: Typical Composition of Commercial Guaiac Wood Oil
| Component | Concentration Range (%) | Source(s) |
| This compound | 40 - 45% | [9] |
| Guaiol | 25 - 30% | [9] |
| γ-Eudesmol | ~2% | [9] |
| Elemol | ~1% | [9] |
| Other Sesquiterpenes | Varies | [2] |
Troubleshooting Guides
Section 1: Raw Material & Pre-treatment
Q: My extraction yield is low, and the raw material seems inconsistent. What could be the cause? A: Inconsistent raw material is a common issue.
-
Source Verification: Ensure your Guaiac wood is from Bulnesia sarmientoi. The quality and composition of the essential oil can vary based on geographical source, harvesting conditions, and the age of the tree.[8]
-
Material Preparation: The wood must be properly chipped or ground into sawdust to increase the surface area for efficient extraction.[2] For solvent extraction, a particle size that is too fine can lead to compaction and poor solvent percolation, while a size that is too large results in incomplete extraction.
-
Moisture Content: High moisture content in the wood can reduce the efficiency of steam distillation and dilute the solvent in solvent extraction. Consider pre-drying the material to an optimal moisture level.
Section 2: Extraction Process
Q: During liquid-liquid extraction, a stable emulsion has formed between the organic and aqueous layers. How can I resolve this? A: Emulsion formation is a frequent problem, especially when dealing with crude plant extracts that contain surfactant-like compounds.[18]
-
Reduce Agitation: Instead of vigorous shaking, gently swirl or invert the separation funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[18]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing surfactant-like molecules into one of the phases.[18]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and help dissolve the emulsifying agent into one of the layers.[18]
-
Centrifugation: If working on a smaller scale, centrifuging the mixture can provide the physical force needed to separate the layers.
Q: My steam distillation is taking a very long time, and the yield of Guaiac wood oil is poor. What can I do? A: Several factors can affect steam distillation efficiency.
-
Steam Flow Rate: An incorrect steam flow rate can be problematic. Too low, and the distillation will be slow and inefficient. Too high, and it may cause "channeling" through the wood material, leading to incomplete extraction.
-
Packing Density: The wood chips or sawdust should be packed uniformly in the still. If packed too tightly, steam cannot penetrate effectively. If too loose, steam will pass through without sufficient contact time.
-
Distillation Time: The hydro-distillation of Guaiac wood can last up to 30 hours to achieve a good yield (up to 6%).[9] Ensure you are running the process for a sufficient duration.
Section 3: Purification & Isolation
Q: I am trying to purify this compound by crystallization, but it is not forming crystals or the purity is low. What should I check? A: Crystallization is highly dependent on purity and solvent choice.
-
Initial Purity: this compound may not crystallize from the crude oil due to the high concentration of impurities like Guaiol.[9] Perform a preliminary purification step, such as flash chromatography, to enrich the this compound fraction.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[19] Experiment with different non-polar solvents (e.g., hexane, heptane) or solvent mixtures.
-
Cooling Rate: Allowing the solution to cool slowly and undisturbed generally results in larger, purer crystals.[19] Rapid cooling can trap impurities.
Q: My column chromatography separation of this compound and Guaiol is poor. How can I improve the resolution? A: this compound and Guaiol are both sesquiterpene alcohols with similar polarities, making separation challenging.
-
Stationary Phase: Use a high-quality silica gel with a small, uniform particle size for better resolution.
-
Mobile Phase: Optimize the solvent system. A common approach for separating terpenoids is a non-polar solvent like hexane with a small, increasing amount of a more polar solvent like ethyl acetate or acetone.[15] Run thin-layer chromatography (TLC) with various solvent systems first to identify the optimal mobile phase for separation.
-
Column Loading: Do not overload the column. The amount of crude material should be appropriate for the column size. Overloading leads to broad, overlapping peaks.
-
Flow Rate: A slower flow rate generally increases the resolution between closely eluting compounds.
Section 4: Analysis & Quality Control
Q: My GC-MS results for this compound quantification are not reproducible. What are the potential sources of error? A: Reproducibility issues in GC-MS can stem from sample preparation, injection, or the instrument itself.
-
Internal Standard: Use an internal standard method for quantification.[20] An internal standard is a compound added in a constant amount to all samples and standards, which helps to correct for variations in injection volume and instrument response.
-
Sample Preparation: Ensure samples are accurately diluted and completely solubilized before injection. Any particulate matter should be filtered out.
-
Injector Temperature: The injector temperature must be high enough to volatilize this compound (Boiling Point ~136-138°C) without causing thermal degradation.
-
Column Choice: Use a GC column appropriate for separating sesquiterpenoids. A mid-polarity column is often a good choice.
Experimental Protocols
Protocol 1: Lab-Scale Steam Distillation of Guaiac Wood
-
Material Preparation: Reduce dried Guaiac wood heartwood to coarse sawdust (~2-4 mm particle size).
-
Apparatus Setup: Assemble a steam distillation apparatus with a biomass flask, a steam generator, a condenser, and a collection flask (e.g., a Florentine flask or separatory funnel) to separate the oil from the hydrosol.
-
Extraction:
-
Load the biomass flask with 500 g of the prepared Guaiac wood sawdust.
-
Pass steam from the generator through the biomass. The steam will volatilize the essential oils.
-
Condense the steam-oil mixture using a chilled water condenser.
-
Collect the distillate in the collection flask. The less dense Guaiac wood oil will separate and form a layer on top of the water.
-
-
Duration: Continue the distillation for 24-30 hours to ensure complete extraction.[9]
-
Recovery: Carefully separate the oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove residual water.
-
Analysis: Analyze the oil using GC-MS to determine the percentage of this compound.
Protocol 2: Lab-Scale Solvent Extraction of this compound
-
Material Preparation: Grind dried Guaiac wood into a fine powder (e.g., 40-60 mesh).
-
Apparatus Setup: Use a Soxhlet extraction apparatus.
-
Extraction:
-
Place 100 g of the wood powder into a cellulose thimble and place the thimble in the Soxhlet extractor.
-
Fill the boiling flask with 500 mL of a 1:1 (v/v) mixture of hexane and acetone.[16]
-
Heat the flask to maintain a steady reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the compounds.
-
-
Duration: Allow the extraction to proceed for 8-12 hours (approximately 10-15 cycles).
-
Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude oleoresin.
-
Analysis: Dissolve a small portion of the crude extract in a suitable solvent for GC-MS analysis to quantify the this compound content.
Protocol 3: Purification of this compound by Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane. Pack a glass column with the slurry to create a uniform stationary phase bed.
-
Sample Loading: Dissolve 5 g of the crude Guaiac wood oil or oleoresin in a minimal amount of hexane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution:
-
Begin eluting the column with 100% hexane to remove non-polar hydrocarbons.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10%, 15% ethyl acetate in hexane).
-
Collect fractions of ~20 mL each.
-
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light (if applicable) or with a suitable stain (e.g., vanillin-sulfuric acid).
-
Pooling & Analysis: Combine the fractions containing pure this compound (as determined by TLC or GC-MS). Evaporate the solvent to yield purified this compound.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: Workflow from Guaiac wood to purified this compound.
Diagram 2: Troubleshooting Low Extraction Yield
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Buy this compound (EVT-431687) | 22451-73-6 [evitachem.com]
- 2. Oil of guaiac - Wikipedia [en.wikipedia.org]
- 3. Guaiacwood Oil - Ultra International Limited [ultrainternational.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 22451-73-6 [thegoodscentscompany.com]
- 6. This compound | C15H26O | CID 90785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB015332) - FooDB [foodb.ca]
- 8. aromachologyoils.com [aromachologyoils.com]
- 9. ScenTree - Guaiac wood oil (CAS N° 8016-23-7) [scentree.co]
- 10. Oil_of_guaiac [chemeurope.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. (+)-Bulnesol | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. Evaluating Green Solvents for Bio-Oil Extraction: Advancements, Challenges, and Future Perspectives [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Bulnesol compared to commercial antifungal drugs
In the ever-evolving landscape of antifungal drug discovery, natural compounds are a promising reservoir of novel therapeutic agents. Among these, bulnesol, a sesquiterpenoid alcohol, has demonstrated notable antifungal properties. This guide provides a comprehensive comparison of the efficacy of this compound with established commercial antifungal drugs, supported by available experimental data, detailed methodologies, and an exploration of the underlying mechanisms of action. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Efficacy Assessment
Direct comparison of the antifungal potency of this compound with commercial drugs is challenging due to variations in experimental methodologies and reported metrics. However, available data provides valuable insights into its relative efficacy. The primary metric for antifungal susceptibility is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. For this compound, some studies have reported the half-maximal effective concentration (EC50), which is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 1: Antifungal Efficacy of this compound Compared to Commercial Antifungal Drugs
| Compound | Fungal Species | Efficacy Metric | Concentration (µg/mL) |
| This compound | Fusarium moniliforme | EC50 | 600[1] |
| Laetiporus sulphureus | IC50 | 23.1[2] | |
| Lenzites betulina | IC50 | 60.2[2] | |
| Amphotericin B | Fusarium solani | MIC | 4.0[3] |
| Candida albicans | MIC Range | 0.25 - 1[4] | |
| Ketoconazole | Candida albicans | MIC Range | 0.08 - 20.0[1] |
| Candida tropicalis | MIC | 0.248[5] |
Note: EC50 and IC50 values are not directly equivalent to MIC values. The data is compiled from different studies and is for comparative purposes only.
Experimental Protocols
The determination of antifungal efficacy relies on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M38-A2)
This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. The resulting conidia (spores) are harvested and suspended in a sterile saline solution. The suspension is then adjusted to a specific concentration using a spectrophotometer to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.
-
Drug Dilution: The antifungal agent (e.g., this compound or a commercial drug) is serially diluted in a 96-well microtiter plate containing a growth medium like RPMI-1640.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature, typically 35°C, for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Figure 1: Experimental workflow for the broth microdilution antifungal susceptibility test.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. This compound and commercial antifungal drugs target different cellular components and pathways.
This compound and Sesquiterpenoids
The precise mechanism of action for this compound is not yet fully elucidated. However, as a sesquiterpenoid, it is believed to share a common mechanism with other compounds in its class, which primarily involves the disruption of the fungal cell membrane. The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer, altering its fluidity and permeability. This leads to the leakage of essential intracellular components and ultimately, cell death.
Figure 2: Proposed mechanism of action for this compound.
Commercial Antifungal Drugs
Commercial antifungal drugs have well-defined mechanisms of action, primarily targeting the fungal cell membrane or cell wall.
-
Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[1]
-
Azoles (e.g., Ketoconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[2][3][6][7][8] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane.[2][3][6][7][8]
Figure 3: Signaling pathways of Amphotericin B and Ketoconazole.
Conclusion
This compound demonstrates promising antifungal activity against a range of fungi. While direct quantitative comparisons with commercial drugs are limited by the available data, the existing evidence suggests that this compound and other sesquiterpenoids are a valuable area for further research and development in the search for new antifungal therapies. Their unique mechanism of action, primarily targeting the cell membrane, may offer an alternative to combat drug-resistant fungal strains. Future studies should focus on determining the MIC values of this compound against a broader range of clinically relevant fungi using standardized methods to allow for a more direct and robust comparison with existing antifungal agents. Furthermore, a deeper investigation into its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent.
References
- 1. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoconazole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ketoconazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of six sesquiterpenoid unsaturated dialdehydes on cell membrane permeability in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ketoconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
The Untapped Potential of Bulnesol: A Guide to Investigating Cross-Reactivity and Synergistic Effects with Other Terpenoids
For Researchers, Scientists, and Drug Development Professionals
The sesquiterpenoid alcohol Bulnesol, a prominent constituent of the essential oil from Bulnesia sarmientoi (Palo Santo), is gaining attention for its diverse biological activities, including antifungal, antitussive, and expectorant properties.[1] While research has illuminated some of its standalone effects, a significant knowledge gap exists regarding its interactions with other terpenoids. This guide explores the potential for cross-reactivity and synergistic effects when this compound is combined with other terpenoids, providing a framework for future research and drug development.
The concept of "synergy" in terpenoids, often discussed in the context of the "entourage effect" in cannabis, posits that the combined effect of multiple compounds is greater than the sum of their individual effects.[1] This principle suggests that this compound's therapeutic potential could be significantly enhanced when formulated with other structurally or functionally related terpenoids.
Comparative Analysis of this compound and Co-occurring Terpenoids
This compound is often found in essential oils alongside other sesquiterpenoids like Guaiol and Eudesmol. Understanding the individual biological activities of these compounds is the first step toward predicting and testing potential synergistic interactions.
| Terpenoid | Chemical Class | Reported Biological Activities | Key Findings |
| This compound | Sesquiterpenoid Alcohol | Antifungal, Antitussive, Expectorant | Demonstrates inhibitory activity against various fungi.[1] Traditionally used for respiratory ailments. |
| Guaiol | Sesquiterpenoid Alcohol | Anti-inflammatory, Antimicrobial, Anticancer | Enhances the "entourage effect" in cannabis and shows formidable action against bacterial strains like Staphylococcus aureus.[2] |
| α-Eudesmol | Sesquiterpenoid Alcohol | Induces Apoptosis | Has been shown to induce programmed cell death in certain cell lines.[1] |
| β-Eudesmol | Sesquiterpenoid Alcohol | Antihepatotoxic, Antiangiogenic, Antitumor | Exhibits protective effects on the liver and can inhibit the formation of new blood vessels that support tumor growth.[1] |
| γ-Eudesmol | Sesquiterpenoid Alcohol | Nematicidal | Shows toxicity against nematode worms. |
Investigating Synergy: Experimental Protocols
To empirically determine the existence and extent of synergistic or cross-reactive effects between this compound and other terpenoids, a systematic experimental approach is necessary. The checkerboard assay is a widely accepted and robust method for quantifying antimicrobial synergy in vitro.
Key Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard assay allows for the testing of various concentration combinations of two compounds simultaneously to determine their combined effect on microbial growth. The outcome is used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.
Methodology:
-
Preparation of Compounds: Stock solutions of this compound and the second terpenoid are prepared in a suitable solvent and serially diluted.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the second terpenoid are added along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., a fungal or bacterial strain).
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a compound that visibly inhibits microbial growth. The MIC of each compound alone and in combination is determined.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Workflow for the Checkerboard Synergy Assay.
Potential Signaling Pathways for Investigation
While the specific signaling pathways modulated by this compound, particularly in combination with other terpenoids, are not yet elucidated, research on other terpenoids provides a roadmap for investigation. Many terpenoids exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways.
For instance, the sesquiterpenoid Farnesol has been shown to influence the MEK/ERK and PI3K/Akt signaling pathways, which are crucial in cell survival, proliferation, and apoptosis.[3] It is plausible that this compound and its combinations could also interact with these or related pathways.
Hypothesized Modulation of PI3K/Akt and MEK/ERK Pathways.
Future Directions and Conclusion
The exploration of this compound's synergistic potential is a promising frontier in natural product research. The lack of direct experimental data underscores the need for dedicated studies to unlock its full therapeutic value. Future research should focus on:
-
Systematic Screening: Conducting checkerboard assays with a panel of common terpenoids to identify synergistic, additive, or antagonistic interactions.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed synergy, including effects on cell membrane integrity, enzyme inhibition, and modulation of key signaling pathways.
-
In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to assess efficacy and safety.
By systematically investigating the cross-reactivity and synergistic effects of this compound with other terpenoids, the scientific community can pave the way for the development of novel and more effective therapeutic formulations for a range of applications, from antimicrobial agents to anticancer therapies.
References
Statistical Validation of Bulnesol's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal bioactivity of Bulnesol with other related sesquiterpenes, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating this compound's potential as an antifungal agent.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the antifungal activity of this compound and related compounds against various fungal species.
| Compound | Fungal Species | Bioactivity Metric | Value |
| This compound | Fusarium moniliforme | EC₅₀ | 0.6 mg/mL[1] |
| F. solani | % Inhibition (at 0.5 mg/mL) | 35.2%[1] | |
| F. oxysporum | % Inhibition (at 0.5 mg/mL) | 20.8%[1] | |
| F. moniliforme | % Inhibition (at 0.5 mg/mL) | 41.2%[1] | |
| Guaiacol | Fusarium graminearum | EC₅₀ | 1.838 mM[2] |
| Elemol | Various Fungi | Antimicrobial Properties | Data not available in quantitative terms like EC₅₀ or MIC against Fusarium species. |
Note: Direct comparison is challenging due to variations in the specific compounds tested (Guaiacol vs. Guaiol) and the target fungal species. The data for this compound provides a clear indication of its inhibitory effects on several species of Fusarium.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity data. Below is a representative protocol for determining the antifungal activity of a compound against Fusarium species, based on established methods.
Protocol: Determination of EC₅₀ of Antifungal Compounds against Fusarium Species using Mycelial Growth Inhibition Assay
1. Fungal Culture Preparation:
-
Fusarium species are cultured on Potato Dextrose Agar (PDA) plates.
-
The plates are incubated at 25-28°C for 5-7 days to allow for sufficient mycelial growth.
2. Preparation of Test Compound Stock Solutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
3. Preparation of Amended Media:
-
PDA is prepared and autoclaved.
-
After the agar has cooled to approximately 45-50°C, the stock solution of the test compound is added to achieve a series of final concentrations (e.g., 0.01, 0.05, 0.25, 1.0, and 5.0 µg/mL).[3]
-
A control set of plates is prepared with the solvent (DMSO) alone to assess its effect on fungal growth.
4. Inoculation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing Fusarium culture.
-
The plug is placed in the center of each PDA plate containing the different concentrations of the test compound and the control plates.
5. Incubation:
-
The inoculated plates are incubated at 25-28°C in the dark for 5 days or until the fungal growth in the control plate has reached the edge of the plate.[4]
6. Data Collection and Analysis:
-
The diameter of the fungal colony on each plate is measured in two perpendicular directions.
-
The average diameter is calculated, and the diameter of the initial mycelial plug is subtracted.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
The EC₅₀ value (the concentration of the compound that inhibits 50% of the fungal growth) is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis. [3][5]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a proposed mechanism of action for sesquiterpene antifungals and a typical experimental workflow for their evaluation.
Caption: Proposed antifungal mechanism of this compound.
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. udspace.udel.edu [udspace.udel.edu]
- 4. scabusa.org [scabusa.org]
- 5. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Bulnesol versus Established Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding search for novel therapeutic agents, natural compounds remain a vital source of inspiration. Bulnesol, a sesquiterpenoid alcohol found predominantly in the essential oil of Guaiacwood (Bulnesia sarmientoi), presents a chemical structure suggestive of antioxidant capabilities. This guide provides a comparative overview of the antioxidant potential of this compound against three well-characterized natural antioxidants: Quercetin, Ascorbic Acid (Vitamin C), and α-Tocopherol (a form of Vitamin E).
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is frequently quantified by its ability to scavenge synthetic free radicals in vitro. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit 50% of the initial radical concentration, is a standard metric for this assessment. Lower IC50 values are indicative of greater antioxidant potency. The following table summarizes the IC50 values for Quercetin, Ascorbic Acid, and α-Tocopherol in the widely utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| Quercetin | 2.93 - 19.17[1][2] | 1.89 - 4.54[1][3] |
| Ascorbic Acid | 4.97 - 14.45[4] | 2.07[5] |
| α-Tocopherol | ~12.1 µM* | Data varies |
*Note: Data for α-Tocopherol in the DPPH assay was reported as a concentration resulting in a specific absorbance decrease and has been approximated here for comparative purposes[6]. IC50 values for α-Tocopherol in the ABTS assay show significant variability in the literature and are not presented as a concise range.
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies for the DPPH and ABTS assays are detailed below. These protocols represent standardized approaches widely adopted in the scientific community for assessing antioxidant capacity.
DPPH Radical Scavenging Assay
The DPPH assay is a colorimetric method based on the reduction of the stable free radical DPPH•. In its radical form, DPPH• has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant substance, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Procedure:
-
A stock solution of DPPH• is prepared in a suitable solvent, typically methanol or ethanol.
-
The antioxidant compound (e.g., this compound, Quercetin) is prepared in a series of concentrations.
-
A fixed volume of the DPPH• solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH• radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured as the ability of the test compound to scavenge this pre-formed radical cation, leading to a decrease in absorbance.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The antioxidant compound is prepared in a range of concentrations.
-
A small volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing Experimental and Biological Pathways
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical antioxidant assay and a key signaling pathway involved in the antioxidant response.
Caption: A generalized workflow for in vitro antioxidant assays.
Caption: The Nrf2-Keap1 antioxidant response pathway.
Discussion and Future Directions
The potent antioxidant activities of Quercetin, Ascorbic Acid, and α-Tocopherol are well-documented and supported by extensive experimental data. These compounds exert their effects through various mechanisms, including direct radical scavenging and involvement in cellular antioxidant defense systems.
While direct experimental evidence for the antioxidant capacity of this compound is currently lacking, its classification as a sesquiterpenoid suggests a potential for such activity. Terpenoids, as a class, are known to possess antioxidant properties. The proposed mechanism for many terpenoids involves the modulation of the Nrf2-Keap1 signaling pathway. Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. In the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of a suite of antioxidant and detoxification enzymes.
The presence of a hydroxyl group in the structure of this compound may also contribute to direct radical scavenging activity, similar to other alcoholic natural products. However, without empirical data, this remains speculative.
References
A head-to-head study of Bulnesol and tea tree oil as topical antifungals
A Head-to-Head Study of Bulnesol and Tea Tree Oil as Topical Antifungals
In the landscape of natural compounds with therapeutic potential, the sesquiterpenoid this compound and the essential oil of Melaleuca alternifolia, commonly known as Tea Tree Oil (TTO), have emerged as significant candidates for topical antifungal applications. This guide provides a detailed comparison of their antifungal performance, supported by available experimental data, methodologies, and an exploration of their mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate these natural agents for new antifungal formulations.
Quantitative Antifungal Activity
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[1][2] Due to the absence of direct head-to-head studies, the following tables summarize the antifungal activities of this compound and Tea Tree Oil against various fungal species as reported in separate studies.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Concentration (µg/mL) | Reference |
| Laetiporus sulphureus | IC50 | 23.1 | [3] |
| Lenzites betulina | IC50 | 60.2 | [3] |
| Fusarium moniliforme | EC50 | 600 | [4] |
| Fusarium solani | % Inhibition (at 500 µg/mL) | 35.2% | [4] |
| Fusarium oxysporum | % Inhibition (at 500 µg/mL) | 20.8% | [4] |
Table 2: Antifungal Activity of Tea Tree Oil (TTO)
| Fungal Species | Assay Type | Concentration (% v/v) | Concentration (µg/mL) | Reference |
| Trichophyton rubrum | MIC | 0.03% | - | [5] |
| Trichophyton rubrum | MFC | 0.03% | - | [5] |
| Trichophyton schoenleinii | MIC | 0.4% | - | [5] |
| Candida albicans | MIC | - | 0.1 (as TTO) | [6] |
| Candida albicans | MFC | - | 10 (as TTO) | [6] |
Note: Direct comparison of µg/mL and % v/v values is challenging without the density of the specific Tea Tree Oil used in the studies. The data is presented as reported in the source literature.
Experimental Protocols
The determination of MIC and MFC values is crucial for evaluating antifungal efficacy. The following are detailed methodologies for these key experiments.
1. Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[7][8][9]
-
Inoculum Preparation: Fungal cultures are grown overnight. The concentration of the fungal cells is then adjusted to a standard density (e.g., 1.0 x 10³ cells/mL) in a suitable broth medium like RPMI 1640.[9]
-
Serial Dilution: The test compound (this compound or Tea Tree Oil) is serially diluted in a 96-well microtiter plate.[7] Each well will contain a different concentration of the antifungal agent.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate.[7]
-
Controls: Positive (media with inoculum, no drug) and negative (media only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-72 hours.[7][10]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[9]
2. Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined as a subsequent step to the MIC assay to ascertain whether the compound is fungistatic or fungicidal.
-
Subculturing: Following the MIC determination, a small aliquot from each well that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent.[1][11]
-
Incubation: The agar plates are incubated under conditions that favor fungal growth until growth is visible in the control subcultures.[10][11]
-
Reading Results: The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the agar plate, indicating a 99.9% killing of the initial inoculum.[1][11]
Antifungal Susceptibility Testing Workflow
Mechanism of Action
Understanding the mechanism of action is vital for drug development. While the specific pathways for this compound are not well-elucidated, Tea Tree Oil's antifungal action is better characterized.
This compound: The precise molecular targets of this compound's antifungal activity are not extensively documented in the available literature. It is known to be a sesquiterpenoid, a class of compounds often associated with antimicrobial properties.[4] Further research is required to delineate its specific mechanism of action against fungal pathogens.
Tea Tree Oil: The antifungal activity of Tea Tree Oil is largely attributed to its main component, terpinen-4-ol.[12] Its mechanism is multifaceted and primarily targets the fungal cell membrane.
-
Membrane Disruption: TTO and terpinen-4-ol disrupt the permeability of the fungal cell membrane.[13] This leads to an uncontrolled efflux of intracellular components and the influx of extracellular substances, ultimately compromising cellular integrity.
-
Ergosterol Synthesis Inhibition: Some evidence suggests that TTO can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[12]
-
Inhibition of Respiration: TTO has been shown to inhibit mitochondrial respiration in a dose-dependent manner in fungi like Candida albicans.[13] This impairs cellular energy production, leading to cell death.
Mechanism of Action of Tea Tree Oil
Conclusion
Both this compound and Tea Tree Oil demonstrate notable antifungal properties. Tea Tree Oil's efficacy is well-documented against a broad spectrum of fungi, and its mechanism of action is relatively well understood, primarily involving the disruption of the fungal cell membrane. This compound also shows promise, particularly against certain plant-pathogenic and wood-rotting fungi.
References
- 1. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 2. Meta‐analysis of the antifungal activities of three essential oils as alternative therapies in dermatophytosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Sesquiterpenoids from Michelia formosana Leaf Essential Oil against Wood-Rotting Fungi [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antifungal Activity of Tea Tree (Melaleuca alternifolia Cheel) Essential Oils against the Main Onychomycosis-Causing Dermatophytes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 8. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 9. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]
- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum fungicidal concentration (MFC) [bio-protocol.org]
- 12. Antifungal modes of action of tea tree oil and its two characteristic components against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of Tea Tree Oil on Antifungal Activity and Pharmaceutical Characteristics of Pluronic® F-127 Gel Formulations with Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Bulnesol: A Comparative Analysis of its Selectivity Against Fungal and Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Bulnesol, a naturally occurring sesquiterpenoid alcohol, against fungal and mammalian cells. The objective is to evaluate its potential as a selective antifungal agent. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key workflows and potential mechanisms of action.
Executive Summary
This compound has demonstrated notable in vitro antifungal activity against several species of the genus Fusarium, a group of fungi responsible for a range of plant diseases and opportunistic infections in humans. However, a significant gap exists in the publicly available data regarding its specific cytotoxicity against mammalian cell lines. While studies on extracts containing this compound suggest some level of cytotoxicity, data on the pure compound is lacking, making a definitive assessment of its selectivity challenging. This guide presents the current state of knowledge to aid researchers in evaluating the therapeutic potential of this compound.
Data Presentation: Antifungal Activity vs. Cytotoxicity
The following tables summarize the available quantitative data on the antifungal and cytotoxic effects of this compound and related extracts.
Table 1: Antifungal Activity of this compound against Fusarium Species
| Fungal Species | Assay Type | Metric | Concentration | Result | Reference |
| Fusarium moniliforme | Not Specified | EC50 | 0.6 mg/mL | - | [1] |
| Fusarium solani | Not Specified | % Inhibition | 0.5 mg/mL | 35.2% | [1] |
| 0.1 mg/mL | 7.0% | [1] | |||
| Fusarium oxysporum | Not Specified | % Inhibition | 0.5 mg/mL | 20.8% | [1] |
| 0.1 mg/mL | Not Reported | [1] | |||
| Fusarium moniliforme | Not Specified | % Inhibition | 0.5 mg/mL | 41.2% | [1] |
| 0.1 mg/mL | 15.0% | [1] |
Table 2: Cytotoxicity of Bulnesia sarmientoi Supercritical Fluid Extract (Containing this compound)
| Cell Line | Cell Type | Assay Type | Metric | Concentration | Result (IC50) | Reference |
| A549 | Human Lung Carcinoma | MTT Assay | IC50 | 18.1 µg/mL (after 72h) | - | [2] |
| H661 | Human Lung Carcinoma | MTT Assay | IC50 | 24.7 µg/mL (after 72h) | - | [2] |
| MRC-5 | Human Fetal Lung Fibroblast (Normal) | MTT Assay | IC50 | 61.1 µg/mL (after 72h) | - | [2] |
Note: The data in Table 2 is for a supercritical fluid extract of Bulnesia sarmientoi and not for pure this compound. The major components of the essential oil from this plant have been reported to be this compound and guaiol.[2] This data provides a preliminary indication of potential cytotoxicity but should be interpreted with caution.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays cited.
Antifungal Susceptibility Testing: Broth Microdilution for Fusarium spp.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution antifungal susceptibility testing of filamentous fungi.
-
Inoculum Preparation: Fusarium species are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. Conidia are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80). The conidial suspension is then adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium.
-
Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 48 to 72 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[3][4]
Mammalian Cell Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Mammalian cells (e.g., A549, MRC-5) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or the extract). A vehicle control (containing the same concentration of the solvent used to dissolve this compound) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Visualizations: Workflows and Potential Mechanisms
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Potential Antifungal Mechanisms of Sesquiterpenoids.
Discussion and Future Directions
The available data indicates that this compound possesses antifungal properties against pathogenic Fusarium species. The reported EC50 value of 0.6 mg/mL against F. moniliforme suggests a moderate level of activity that warrants further investigation.
The primary limitation in assessing the therapeutic potential of this compound is the absence of specific cytotoxicity data against mammalian cells. The IC50 values for the Bulnesia sarmientoi extract, which contains this compound, show a degree of selectivity for cancer cells over normal cells (IC50 of 18.1 µg/mL for A549 vs. 61.1 µg/mL for MRC-5).[2] However, without knowing the exact concentration of this compound in the extract and the cytotoxic contributions of other components, a direct comparison is not possible.
To comprehensively evaluate the selectivity of this compound, future research should prioritize:
-
Determining the IC50 or CC50 values of pure this compound against a panel of human cell lines, including both cancerous and non-cancerous lines.
-
Expanding the antifungal screening to a broader range of clinically relevant fungal pathogens.
-
Investigating the mechanism of action of this compound in both fungal and mammalian cells to understand the basis of its potential selectivity. This could involve studying its effects on cell membrane integrity, ergosterol biosynthesis, mitochondrial function, and the induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bulnesia sarmientoi Supercritical Fluid Extract Exhibits Necroptotic Effects and Anti-Metastatic Activity on Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Reproducibility of published findings on Bulnesol's antifungal properties
A Comparative Guide to the Reproducibility of Bulnesol's Antifungal Properties
This guide provides a comparative analysis of the published findings on the antifungal properties of this compound, a naturally occurring sesquiterpenoid alcohol. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an antifungal agent. The guide summarizes quantitative data from various studies, outlines generalized experimental protocols for assessing antifungal activity, and visualizes potential mechanisms of action and experimental workflows.
Quantitative Data Summary
The antifungal efficacy of this compound has been evaluated against a range of fungal species, including plant pathogens and wood-rotting fungi. The following tables summarize the key quantitative findings from published literature, providing a basis for comparison with other antifungal agents.
Table 1: Antifungal Activity of this compound against Fusarium Species
| Fungal Species | Concentration (mg/mL) | Inhibition (%) | EC50 (mg/mL) | Reference |
| Fusarium moniliforme | 0.5 | 41.2 | 0.6 | [1] |
| 0.1 | 15.0 | [1] | ||
| Fusarium solani | 0.5 | 35.2 | - | [1] |
| 0.1 | 7.0 | [1] | ||
| Fusarium oxysporum | 0.5 | 20.8 | - | [1] |
Table 2: Comparative Antifungal Activity of this compound and Other Sesquiterpenoids against Wood-Rotting Fungi
| Compound | Fungal Species | IC50 (µg/mL) | IC50 (mM) | Reference |
| This compound | Laetiporus sulphureus (Brown-rot) | 23.1 | 0.10 | [2] |
| Lenzites betulina (White-rot) | 60.2 | 0.27 | [2] | |
| Guaiol | Lenzites betulina (White-rot) | 44.1 | 0.20 | [2] |
| β-Elemol | Lenzites betulina (White-rot) | 40.5 | 0.18 | [2] |
Experimental Protocols
Reproducibility of findings is contingent on detailed and standardized experimental protocols. While specific methodologies may vary between publications, the following represents a generalized protocol for determining the antifungal activity of a compound like this compound, based on standard antifungal susceptibility testing methods such as broth microdilution.[3][4][5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.
Materials:
-
This compound (standard powder)
-
Target fungal strain(s)
-
Appropriate liquid culture medium (e.g., RPMI 1640, Potato Dextrose Broth)
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium with solvent)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium to achieve sufficient growth.
-
Prepare a fungal inoculum suspension in sterile saline or culture medium.
-
Adjust the concentration of the inoculum to a standardized density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts, or 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for molds) using a spectrophotometer or hemocytometer.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the liquid culture medium within the wells of a 96-well plate to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include control wells:
-
Growth Control: Fungal inoculum in medium with solvent only.
-
Sterility Control: Medium only.
-
Positive Control: Fungal inoculum with a known antifungal agent.
-
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.[6]
-
-
Determination of MIC:
-
Following incubation, determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 492 nm or 550 nm) using a microplate reader.[5][6]
-
Visualizations: Mechanisms and Workflows
Proposed Mechanism of Action for Terpenoid Antifungals
While the precise signaling pathway for this compound is not yet fully elucidated, many terpenoids are known to exert their antifungal effects by disrupting the fungal cell membrane.[7][8] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[8] The primary target within the membrane is often the synthesis of ergosterol, a crucial sterol for fungal membrane integrity.[9]
Caption: Proposed mechanism of this compound via cell membrane disruption.
Generalized Experimental Workflow for Antifungal Susceptibility Testing
The process of evaluating the antifungal properties of a compound follows a structured workflow to ensure reliable and reproducible results.
Caption: Generalized workflow for antifungal susceptibility testing.
Potential Signaling Pathway for Investigation: Ras-cAMP
While not demonstrated for this compound, the related sesquiterpenoid Farnesol has been shown to inhibit the Ras-cAMP (cyclic AMP) signaling pathway in Candida albicans.[10][11] This pathway is crucial for fungal morphogenesis, particularly the switch from yeast to hyphal form, which is a key virulence factor. This presents a plausible pathway to investigate for this compound.
Caption: Hypothesized inhibition of the Ras-cAMP pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Farnesol induces hydrogen peroxide resistance in Candida albicans yeast by inhibiting the Ras-cyclic AMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Bulnesol Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Bulnesol, a sesquiterpenoid alcohol, requires careful consideration for its disposal due to its environmental toxicity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Key Safety and Physical Data
Understanding the properties of this compound is the first step in handling it safely. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H410: Very toxic to aquatic life with long lasting effects. | Sigma-Aldrich |
| Flash Point | 240.00 °F / 115.56 °C (Closed Cup) | The Good Scents Company[1] |
| Boiling Point | 300.2 °F / 149 °C (@ 5 hPa) | Sigma-Aldrich |
| Density | 0.886 g/cm³ (at 68 °F / 20 °C) | Sigma-Aldrich |
| Solubility in Water | 7.074 mg/L (at 25 °C, estimated) | The Good Scents Company[1] |
This compound Disposal Protocol
Given that this compound is very toxic to aquatic life with long-lasting effects, it must be disposed of as hazardous waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
A designated hazardous waste container made of a compatible material (e.g., glass or a suitable plastic) with a secure screw cap[2][3].
-
Hazardous waste labels.
-
A fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
All waste containing this compound, including pure this compound, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be collected for hazardous waste disposal.
-
If you have small amounts of this compound waste, it can be collected in a designated, properly labeled glass bottle[2].
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and the associated hazards (e.g., "Aquatic Toxin").
-
Keep the waste container securely sealed when not in use and store it in a well-ventilated area, such as a fume hood, away from incompatible materials[3][4].
-
-
Container Management:
-
Do not overfill the waste container; it is recommended to fill it only to about 80% capacity to allow for vapor expansion[4].
-
The exterior of the waste container should be kept clean and free of contamination.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste[3].
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
